H-D-Asp(OMe)-OMe.HCl
Descripción
Propiedades
IUPAC Name |
dimethyl (2R)-2-aminobutanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLXWGDXZOYUKB-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989744 | |
| Record name | Dimethyl aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69630-50-8 | |
| Record name | Dimethyl aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethyl (2R)-2-aminobutanedioate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of H-D-Asp(OMe)-OMe.HCl?
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Asp(OMe)-OMe.HCl, also known as D-Aspartic acid dimethyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid D-aspartic acid. As a chiral building block, it serves as a valuable intermediate in the synthesis of peptidomimetics, pharmaceuticals, and other complex organic molecules. Its two ester functionalities and the primary amine offer multiple reaction sites for chemical modification. This guide provides a detailed overview of the known physical and chemical properties of this compound, along with relevant experimental protocols for its synthesis and characterization.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, storage, and application in a laboratory setting.
General and Physical Properties
| Property | Value | Reference |
| Chemical Name | dimethyl (2R)-2-aminobutanedioate;hydrochloride | [1] |
| Synonyms | H-D-Asp(OMe)-OMe HCl, D-Aspartic acid dimethyl ester hydrochloride | [1] |
| CAS Number | 69630-50-8 | [2][3] |
| Molecular Formula | C₆H₁₂ClNO₄ | [2] |
| Molecular Weight | 197.62 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 114-119 °C | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [2][5] |
Spectroscopic and Purity Data
| Property | Value | Reference |
| ¹H NMR Spectrum | Consistent with structure | [2] |
| Purity (by NMR) | ≥97.0% | [2] |
| Optical Rotation | -11.5° (c=0.01 g/mL in H₂O at 20°C, 589 nm) | [2] |
Experimental Protocols
The following protocols are based on established methods for the synthesis and characterization of aspartic acid dimethyl ester hydrochlorides. While the provided synthesis is for the L-isomer, the methodology is directly applicable to the synthesis of the D-isomer from D-aspartic acid.
Synthesis of D-Aspartic Acid Dimethyl Ester Hydrochloride
This procedure involves the esterification of D-aspartic acid using methanol and a suitable acid catalyst, such as hydrochloric acid or thionyl chloride.
Materials:
-
D-Aspartic acid
-
Anhydrous Methanol
-
Hydrochloric Acid (concentrated) or Thionyl Chloride
-
Diethyl ether (or another suitable non-polar solvent for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-aspartic acid (1 equivalent) in anhydrous methanol.
-
Acidification: Cool the suspension in an ice bath. Slowly add hydrochloric acid or thionyl chloride (a slight excess, e.g., 1.1-1.2 equivalents) to the stirred suspension. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC), until the starting material is consumed. This typically takes several hours.
-
Work-up: Once the reaction is complete, remove the excess methanol using a rotary evaporator. The crude product will be a viscous oil or solid.
-
Purification: To the crude product, add a small amount of methanol to dissolve it. Then, add a large excess of a non-polar solvent like diethyl ether to precipitate the hydrochloride salt.
-
Isolation and Drying: Collect the white precipitate by filtration, wash it with a small amount of the non-polar solvent, and dry it under vacuum to yield the final product, this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The resulting spectrum should be consistent with the structure of D-aspartic acid dimethyl ester hydrochloride. Key expected signals would include two singlets for the two non-equivalent methyl ester protons, and multiplets for the methine (CH) and methylene (CH₂) protons of the aspartic acid backbone. A certificate of analysis for this compound confirms that the ¹H NMR spectrum is consistent with its structure.[2]
Purity Analysis:
-
The purity of the synthesized compound can be determined by NMR spectroscopy, with a typical purity of ≥97.0% being reported for commercially available products.[2]
Logical Workflow and Diagrams
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow for this compound.
Applications in Research and Development
This compound is primarily utilized as a synthetic intermediate in several areas of chemical and pharmaceutical research:
-
Peptide Synthesis: It serves as a building block for the incorporation of D-aspartic acid residues into peptides. The use of the D-enantiomer can enhance the proteolytic stability of the resulting peptides, a desirable property for therapeutic peptides.[3]
-
Drug Discovery: As a chiral molecule, it is a precursor for the synthesis of various small molecule drug candidates. Its functional groups allow for diverse chemical transformations to build molecular complexity.
-
Neuroscience Research: D-aspartic acid and its derivatives are of interest in neuroscience due to the role of D-aspartate as an endogenous neurotransmitter. This compound can be used to synthesize probes and analogues to study D-aspartate's physiological functions.[4]
References
H-D-Asp(OMe)-OMe.HCl molecular formula and molecular weight
Audience: Researchers, scientists, and drug development professionals.
This document provides core physicochemical properties of H-D-Asp(OMe)-OMe.HCl, an aspartic acid derivative. The data presented is essential for researchers in fields such as peptide synthesis and medicinal chemistry.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C6H12ClNO4[1] |
| Molecular Weight | 197.62 g/mol [1][2][3] |
| CAS Number | 69630-50-8[1][3][4] |
Compound Identity
-
Synonyms: D-Aspartic acid dimethyl ester hydrochloride[2]
This compound is a derivative of the amino acid aspartic acid and is utilized in various research applications, including as a building block in peptide synthesis.[1]
References
A Comprehensive Technical Guide to H-D-Asp(OMe)-OMe.HCl for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Properties
CAS Number: 69630-50-8[1][2][3]
Chemical Name: (2R)-2-aminobutanedioate;hydrochloride[3]
Molecular Formula: C₆H₁₂ClNO₄[1]
Molecular Weight: 197.62 g/mol [1][4][5]
Structure:
H-D-Asp(OMe)-OMe.HCl is the hydrochloride salt of the dimethyl ester of D-aspartic acid. The "H" denotes the free amine group, "D-Asp" signifies the D-enantiomer of aspartic acid, "(OMe)" indicates a methyl ester on the side chain carboxylic acid, and "-OMe" represents the methyl ester on the alpha-carboxylic acid. The hydrochloride salt improves the compound's stability and solubility in aqueous solutions.
Structural Representation:
Quantitative Data Summary
The following table summarizes the key quantitative specifications for this compound, critical for experimental design and quality control in research and development settings.
| Parameter | Value | Reference |
| Purity (by NMR) | ≥97.0% | [1][2] |
| Optical Rotation | -11.5° (c=0.01 g/mL in H₂O at 20°C, 589 nm) | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 114-119 °C | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Applications in Research and Drug Development
This compound is a versatile building block, primarily utilized in the synthesis of peptides and peptidomimetics. Its D-configuration offers a strategic advantage in designing peptides with enhanced stability against enzymatic degradation, a crucial attribute for therapeutic peptides.
Beyond its role in peptide synthesis, the core D-aspartate structure is of significant interest in neuroscience and endocrinology. D-aspartic acid is an endogenous neurotransmitter that plays a role in synaptic plasticity and hormone regulation.[7][8][9] Research into D-aspartate and its derivatives is exploring their potential in addressing conditions related to cognitive function and neurological disorders.[10][11]
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound in peptide synthesis. These are foundational procedures that can be adapted for specific research objectives.
Protocol 1: Solution-Phase Peptide Coupling
This protocol outlines the coupling of this compound to an N-terminally protected amino acid, a common step in the synthesis of dipeptides or larger peptide fragments in solution.
Materials:
-
N-terminally protected amino acid (e.g., Z-Ala-OH)
-
This compound
-
Coupling agents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)
-
Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF), Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of this compound: In a separate flask, suspend this compound (1.1 equivalents) in DCM or THF. Cool the suspension to 0°C in an ice bath and add NMM or DIEA (1.1 equivalents) to neutralize the hydrochloride salt, yielding the free amine.
-
Activation of the N-protected Amino Acid: In a separate reaction vessel, dissolve the N-terminally protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in DCM or THF.
-
Coupling Reaction: To the solution from step 2, add the neutralized H-D-Asp(OMe)-OMe solution from step 1. Cool the combined solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM or THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours). A white precipitate of dicyclohexylurea (DCU) will form.[12]
-
Work-up:
-
Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic phase successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[12]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol describes the incorporation of a D-aspartic acid dimethyl ester residue into a peptide chain being synthesized on a solid support. This compound can be used in the final coupling step to a resin-bound peptide to yield a C-terminally protected peptide.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling agents: HBTU or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the 2-CTC resin in DCM for 30 minutes, followed by washing with DMF.[13]
-
Peptide Chain Elongation: Synthesize the desired peptide sequence on the resin using standard Fmoc/tBu SPPS cycles, which consist of:
-
Fmoc Deprotection: Removal of the Fmoc group with 20% piperidine in DMF.
-
Coupling: Addition of the next Fmoc-protected amino acid using a coupling agent like HBTU or HATU and a base such as DIPEA.
-
Washing: Thorough washing with DMF and DCM after each deprotection and coupling step.[13]
-
-
Final Coupling with this compound:
-
Perform a final Fmoc deprotection on the N-terminus of the resin-bound peptide.
-
Activate the C-terminal carboxylic acid of the resin-bound peptide using a coupling agent like HBTU or HATU in the presence of DIPEA.
-
In a separate vessel, neutralize this compound with DIPEA.
-
Add the neutralized this compound to the activated resin-bound peptide.[13]
-
-
Cleavage from Resin: After the final coupling, wash the resin thoroughly. The peptide with the C-terminal D-aspartic acid dimethyl ester can be cleaved from the 2-CTC resin under mild acidic conditions that keep the methyl esters intact.
-
Purification: The cleaved peptide can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagram illustrates the general workflow for incorporating this compound as the final residue in a solid-phase peptide synthesis.
Caption: Solid-Phase Peptide Synthesis Workflow.
The signaling pathway of D-aspartate, the parent compound of this compound, primarily involves the modulation of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.
Caption: D-Aspartate Signaling Pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:69630-50-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. peptide.com [peptide.com]
- 5. shop.bachem.com [shop.bachem.com]
- 7. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. D‐Aspartate treatment attenuates myelin damage and stimulates myelin repair | EMBO Molecular Medicine [link.springer.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of H-D-Asp(OMe)-OMe.HCl in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of H-D-Asp(OMe)-OMe.HCl (dimethyl D-aspartate hydrochloride), a key intermediate in synthetic organic chemistry and drug development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on compiling qualitative solubility information and presenting detailed, adaptable experimental protocols for its determination. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.
Introduction
This compound, the hydrochloride salt of the dimethyl ester of D-aspartic acid, is a chiral building block frequently utilized in the synthesis of peptides, peptidomimetics, and other complex organic molecules. Its solubility in various organic solvents is a critical parameter for reaction setup, purification, and formulation. Understanding the solubility profile of this compound is essential for optimizing reaction conditions, achieving desired concentrations, and developing robust and scalable processes.
This guide summarizes the known qualitative solubility of this compound in a range of common organic solvents and provides detailed experimental methodologies for researchers to determine quantitative solubility in their own laboratory settings.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | Qualitative Solubility |
| Alcohols | Methanol | Soluble |
| Ethanol | Soluble | |
| Chlorinated Solvents | Dichloromethane | Soluble |
| Chloroform | Soluble | |
| Esters | Ethyl Acetate | Soluble |
| Ketones | Acetone | Soluble |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethers | Diethyl Ether | Relatively Insoluble |
| Hydrocarbons | Hexane | Relatively Insoluble |
| Aqueous | Water | Soluble |
This table is a compilation of qualitative data from various chemical supplier databases and general chemical literature. "Soluble" indicates that the compound is known to dissolve in the solvent, though the exact concentration is not specified. "Relatively Insoluble" suggests poor or negligible solubility.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols are necessary. The following sections detail three common methods for determining the solubility of a solid compound like this compound in organic solvents. The choice of method will depend on the expected solubility, available equipment, and the required precision.
Gravimetric Method
This is a fundamental and straightforward method suitable for compounds with moderate to high solubility.
Principle: A saturated solution is prepared at a controlled temperature, and a known volume of the supernatant is evaporated to dryness. The mass of the remaining solute is then determined.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature using a shaker or water bath until equilibrium is reached (typically 24-48 hours). Ensure that undissolved solid remains.
-
Allow the solution to settle, or centrifuge to pellet the excess solid.
-
Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.
-
Transfer the supernatant to a pre-weighed, dry evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is fully evaporated, dry the dish/vial containing the solid residue to a constant weight in a drying oven.
-
Cool the dish/vial in a desiccator and weigh it on an analytical balance.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / Volume of supernatant (mL) * 100
Spectrophotometric Method (using Ninhydrin)
This method is suitable for amino acid derivatives and can be adapted for compounds with lower solubility.
Principle: The concentration of the amino acid derivative in a saturated solution is determined by reacting it with a colorimetric agent, such as ninhydrin, and measuring the absorbance at a specific wavelength. A calibration curve is required.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Ninhydrin reagent
-
UV-Vis spectrophotometer and cuvettes
-
Standard laboratory glassware
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
React a known volume of each standard with the ninhydrin reagent according to a validated procedure (this typically involves heating for a specific time).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the resulting colored complex.
-
Plot a graph of absorbance versus concentration to create the calibration curve.
-
-
Prepare a Saturated Solution:
-
Follow steps 1-3 of the Gravimetric Method (Section 3.1).
-
-
Sample Analysis:
-
Withdraw a small, precise volume of the clear supernatant.
-
Dilute the sample with the solvent if necessary to fall within the concentration range of the calibration curve.
-
React the diluted sample with the ninhydrin reagent in the same manner as the standards.
-
Measure the absorbance of the sample solution.
-
-
Calculate Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for any dilution.
-
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC) Method
This is a highly sensitive and specific method, ideal for compounds with low solubility or for analyzing solubility in complex mixtures.
Principle: The concentration of the solute in a saturated solution is determined by separating it from any impurities on an HPLC/UPLC system and quantifying it using a suitable detector (e.g., UV-Vis or Mass Spectrometry). A calibration curve is required.
Materials:
-
This compound
-
Selected organic solvent(s)
-
HPLC/UPLC system with a suitable column (e.g., C18) and detector
-
Mobile phase solvents
-
Standard laboratory glassware and filters
Procedure:
-
Develop an Analytical Method:
-
Develop an isocratic or gradient HPLC/UPLC method capable of separating this compound from any potential impurities or degradation products.
-
Determine the retention time and optimal detection wavelength.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.
-
Inject each standard into the HPLC/UPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to create the calibration curve.
-
-
Prepare a Saturated Solution:
-
Follow steps 1-3 of the Gravimetric Method (Section 3.1).
-
-
Sample Analysis:
-
Withdraw a small volume of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm) compatible with the solvent.
-
Dilute the filtered sample with the mobile phase to a concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC/UPLC system and record the peak area for this compound.
-
-
Calculate Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for any dilution.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of this compound.
Caption: General experimental workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound is a crucial parameter for its effective use in research and development. While quantitative data is scarce, this guide provides a consolidated view of its qualitative solubility, indicating a preference for polar organic solvents. The detailed experimental protocols herein offer a practical framework for researchers to determine precise solubility values tailored to their specific applications and solvent systems. By employing these standardized methods, scientists and drug development professionals can ensure the accuracy and reproducibility of their work, leading to more efficient and successful outcomes.
In-Depth Technical Guide: Storage and Stability of H-D-Asp(OMe)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions and stability profile of H-D-Asp(OMe)-OMe.HCl (D-Aspartic acid dimethyl ester hydrochloride). The information presented herein is intended to support researchers, scientists, and professionals in the fields of drug development and chemical research in ensuring the integrity and longevity of this compound.
Introduction
This compound is a derivative of the amino acid D-aspartic acid, utilized as a building block in peptide synthesis and as an intermediate in the manufacturing of various pharmaceutical compounds. Maintaining the chemical purity and stability of this reagent is critical for the reproducibility of experimental results and the quality of final products. This document outlines the best practices for storage and handling, discusses potential degradation pathways, and provides a framework for stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 69630-50-8 |
| Molecular Formula | C₆H₁₂ClNO₄ |
| Molecular Weight | 197.62 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 114-119 °C[] |
| Purity (typical) | ≥ 99% (HPLC)[] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] |
Recommended Storage Conditions
Proper storage is crucial to prevent degradation and maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on supplier data sheets.
| Condition | Solid Form | In Solution |
| Temperature | 2-8°C | -20°C (for short-term storage) to -80°C (for long-term storage) |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | |
| Moisture | Store in a dry, well-ventilated place. The compound is known to be hygroscopic.[3] | Use anhydrous solvents and store in tightly sealed containers. |
| Light | Store in a light-resistant container. |
Stability Profile and Degradation Pathways
While specific, in-depth stability studies on this compound are not extensively available in the public domain, the stability of amino acid esters is generally influenced by factors such as temperature, moisture, and pH.
Hydrolysis
The primary degradation pathway for this compound is expected to be the hydrolysis of its two methyl ester groups. This reaction can be catalyzed by both acidic and basic conditions and is accelerated by the presence of moisture. The hydrolysis would lead to the formation of the corresponding mono-esters and ultimately D-aspartic acid hydrochloride.
References
In-Depth Technical Guide to the Safety of H-D-Asp(OMe)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety information for H-D-Asp(OMe)-OMe.HCl (D-Aspartic acid dimethyl ester hydrochloride). Due to the limited specific toxicological data for this compound, this guide incorporates relevant information from structurally related aspartic acid derivatives to offer a broader understanding of potential safety considerations.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and use of the compound in a laboratory setting.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 69630-50-8 | --INVALID-LINK-- |
| Molecular Formula | C6H12ClNO4 | --INVALID-LINK-- |
| Molecular Weight | 197.62 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 114-119 °C | --INVALID-LINK-- |
| Purity | ≥97.0% | --INVALID-LINK-- |
Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The available hazard information for this compound is summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction. | Warning | |
| Skin Irritation, Category 2 | H315: Causes skin irritation. | Warning | |
| Eye Irritation, Category 2A | H319: Causes serious eye irritation. | Warning | |
| Specific target organ toxicity — Single exposure, Category 3 | H335: May cause respiratory irritation. | Warning |
Note: The hazard information is based on available Safety Data Sheets and may not be exhaustive.
Safe Handling and Emergency Procedures
Proper handling and emergency preparedness are critical when working with any chemical. The following diagram illustrates a general workflow for the safe handling of this compound and the appropriate response in case of accidental exposure.
Toxicological Information and Experimental Protocols
Direct toxicological studies on this compound are not extensively available in the public domain. To the best of our knowledge, its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] However, as a derivative of aspartic acid, its toxicological profile may be related to that of aspartate and other aspartic acid analogs.
Potential Neurotoxicity
Aspartic acid is an excitatory neurotransmitter. At high concentrations, aspartate can exhibit neurotoxicity, primarily through the overactivation of N-methyl-D-aspartate (NMDA) receptors. This can lead to an influx of calcium ions and subsequent neuronal cell death, a process known as excitotoxicity.
The following diagram illustrates the potential signaling pathway for aspartate-induced neurotoxicity.
Exemplar Experimental Protocols for Safety Assessment
While specific experimental data for this compound is lacking, the safety assessment of similar amino acid derivatives typically involves a battery of in vitro and in vivo tests. Below are detailed methodologies for key experiments that would be relevant for evaluating the safety of this compound.
4.2.1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the potential of the compound to cause cell death in a controlled in vitro system.
-
Methodology:
-
Cell Culture: A relevant cell line (e.g., human hepatocytes, neuronal cells) is cultured in a 96-well plate.
-
Compound Exposure: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. An IC50 (half-maximal inhibitory concentration) value can be determined.
-
4.2.2. In Vivo Acute Oral Toxicity Study (OECD TG 423)
-
Objective: To determine the acute oral toxicity of the compound in a rodent model.
-
Methodology:
-
Animal Model: Typically, female rats are used.
-
Dosing: A single dose of this compound is administered by oral gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded periodically.
-
Necropsy: At the end of the study, all animals are subjected to a gross necropsy.
-
Data Analysis: The results are used to classify the compound into a GHS toxicity category.
-
4.2.3. Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
-
Objective: To assess the mutagenic potential of the compound.
-
Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are used.
-
Compound Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar medium.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
Risk Assessment and Management
Given the limited specific data for this compound, a thorough risk assessment is crucial before use. The following diagram outlines a logical workflow for this process.
Conclusion
This compound is a chemical that requires careful handling due to its potential for skin, eye, and respiratory irritation, as well as skin sensitization. While specific toxicological data is limited, its structural relationship to aspartic acid suggests that potential neurotoxic effects at high concentrations should be considered. The experimental protocols and risk assessment workflow provided in this guide offer a framework for the safe use of this compound in a research and development setting. It is imperative that researchers consult the most up-to-date Safety Data Sheet from their supplier and conduct a thorough risk assessment before initiating any work with this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Asp(OMe)-OMe.HCl, the hydrochloride salt of D-aspartic acid dimethyl ester, is a synthetic amino acid derivative of significant interest in neuroscience and pharmacology. Its structural similarity to the endogenous neuromodulator D-aspartic acid positions it as a valuable research tool, primarily for investigating the function and therapeutic potential of the N-methyl-D-aspartate (NMDA) receptor. In biological systems, it is presumed to act as a prodrug, undergoing hydrolysis to release D-aspartate, a known agonist at the glutamate-binding site of the NMDA receptor. This guide provides an in-depth overview of the primary research applications of this compound, focusing on its role as a tool to probe NMDA receptor signaling. It includes quantitative data on D-aspartate's interaction with the NMDA receptor, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Application: Modulation of NMDA Receptor Activity
The principal application of this compound in primary research is the targeted activation of NMDA receptors. D-aspartic acid, the active metabolite, is an endogenous co-agonist at the NMDA receptor, which is a key player in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor signaling is implicated in a range of neurological and psychiatric disorders, making compounds that modulate its activity valuable for both basic research and drug development.
Mechanism of Action at the NMDA Receptor
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (or an agonist like D-aspartate) and a co-agonist (glycine or D-serine) for activation.[1] Upon binding of these agonists, and concurrent depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block, the channel opens, allowing the influx of cations, most notably Calcium (Ca²⁺).[1] This influx of Ca²⁺ triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[2][3] The role of D-aspartate as an agonist at the glutamate site makes this compound a useful tool for inducing and studying these processes.
Quantitative Data: D-Aspartate Interaction with NMDA Receptors
| Parameter | Value | Receptor Subunit Composition | Experimental System | Reference |
| Kb | 0.93 mM | Not Specified | Acutely isolated rat hippocampal neurons | [4] |
Note: Quantitative data for D-aspartate's direct EC50 and Ki at various NMDA receptor subunit compositions are not consistently reported across the literature, reflecting the complexity of NMDA receptor pharmacology. The provided Kb value is for D-aspartate's competitive blockade of AMPA receptors, indicating a lower affinity for this receptor type compared to NMDA receptors.
Key Research Applications and Experimental Protocols
The utility of this compound as a precursor to the NMDA receptor agonist D-aspartate allows its use in a variety of experimental paradigms to explore neuronal function and pathology.
Investigation of Synaptic Plasticity (Long-Term Potentiation)
D-aspartate has been shown to enhance long-term potentiation (LTP) in the hippocampus, a key process in learning and memory.[5]
Experimental Protocol: Induction and Measurement of LTP in Hippocampal Slices
This protocol describes how to induce and record LTP from Schaffer collateral-CA1 synapses in acute hippocampal slices, a common application for studying the effects of NMDA receptor agonists.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
This compound (or D-aspartate)
-
Dissection tools
-
Vibratome
-
Slice incubation chamber
-
Recording chamber with perfusion system
-
Glass microelectrodes
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Data acquisition software
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 28-30°C.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode in the dendritic region of CA1 to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
LTP Induction:
-
Apply this compound or D-aspartate at the desired concentration to the perfusion bath.
-
Deliver a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) to induce LTP.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
-
Data Analysis:
-
Measure the slope of the fEPSP to quantify the synaptic strength.
-
Normalize the fEPSP slope to the pre-HFS baseline and plot the time course of the potentiation.
-
Calcium Imaging of NMDA Receptor-Mediated Influx
Activation of NMDA receptors leads to a significant influx of Ca²⁺, which can be visualized using fluorescent calcium indicators.[6][7]
Experimental Protocol: Calcium Imaging in Cultured Neurons
This protocol outlines the measurement of intracellular calcium changes in response to NMDA receptor activation in primary neuronal cultures.
Materials:
-
Primary neuronal cell culture
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound or D-aspartate
-
NMDA receptor co-agonist (glycine or D-serine)
-
Imaging buffer (e.g., ACSF)
-
Fluorescence microscope with a sensitive camera and appropriate filter sets
-
Image acquisition and analysis software
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate primary neurons on glass-bottom dishes.
-
Wash the cells with imaging buffer.
-
Incubate the cells with a fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM) in imaging buffer for 30-45 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
Imaging:
-
Mount the dish on the microscope stage and perfuse with imaging buffer containing a co-agonist (e.g., 10 µM glycine).
-
Acquire baseline fluorescence images for several minutes.
-
Apply this compound or D-aspartate to the cells via the perfusion system.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI for each frame.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀) to represent the change in intracellular calcium concentration.
-
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[8][9][10] While not typically performed with the prodrug this compound, this technique is fundamental for characterizing the interaction of D-aspartate with the NMDA receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of D-aspartate for the NMDA receptor using a radiolabeled antagonist.
Materials:
-
Brain tissue homogenate (e.g., from rat cortex) containing NMDA receptors
-
Radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653)
-
Unlabeled D-aspartate
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the brain homogenate, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled D-aspartate.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of D-aspartate to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of D-aspartate that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Neurotransmitter Release Studies
In vivo microdialysis allows for the measurement of neurotransmitter levels in the extracellular space of the brain in awake, freely moving animals, providing insights into the neurochemical effects of NMDA receptor activation.[11][12][13]
Experimental Protocol: In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure neurotransmitter release in a specific brain region (e.g., the striatum or hippocampus) following local administration of an NMDA receptor agonist.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
Ringer's solution
-
This compound or D-aspartate
Procedure:
-
Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a defined period.
-
Switch to a perfusion solution containing this compound or D-aspartate.
-
Continue to collect dialysate samples.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for the concentration of neurotransmitters of interest (e.g., dopamine, glutamate, GABA) using HPLC.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations in the post-drug samples as a percentage of the baseline levels.
-
Visualizations: Pathways and Workflows
NMDA Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of the NMDA receptor.
Caption: NMDA Receptor signaling cascade.
Experimental Workflow for Assessing NMDA Receptor Agonists
The following diagram outlines a typical workflow for characterizing a potential NMDA receptor agonist using the experimental techniques described above.
Caption: Workflow for NMDA receptor agonist characterization.
Conclusion
This compound serves as a valuable and specific tool for the research community focused on glutamatergic neurotransmission. By acting as a stable precursor to the endogenous NMDA receptor agonist D-aspartate, it enables detailed investigation into the receptor's role in synaptic plasticity, neuronal signaling, and the pathophysiology of various central nervous system disorders. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for scientists and drug development professionals aiming to utilize this compound in their research endeavors. A thorough understanding of the methodologies and the underlying signaling pathways is crucial for the effective application of this compound in advancing our knowledge of NMDA receptor biology and pharmacology.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased levels of d-aspartate in the hippocampus enhance LTP but do not facilitate cognitive flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 7. Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. N-methyl-D-aspartate releases gamma-aminobutyric acid from rat striatum in vivo: a microdialysis study using a novel preloading method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of excitatory amino acid release by N-methyl-D-aspartate receptors in rat striatum: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to H-D-Asp(OMe)-OMe.HCl: A Derivative of Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Asp(OMe)-OMe.HCl, also known as D-Aspartic acid dimethyl ester hydrochloride, is a derivative of the endogenous D-amino acid, D-aspartic acid. With the growing understanding of the physiological significance of D-amino acids, this compound has emerged as a valuable tool in various fields of research, particularly in peptide synthesis, neurobiology, and endocrinology. Its structural similarity to D-aspartic acid, a known signaling molecule in the neuroendocrine system, makes it a compound of interest for investigating and modulating biological pathways. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in peptide synthesis and its biological significance.
Chemical and Physical Properties
This compound is the hydrochloride salt of the dimethyl ester of D-aspartic acid. The esterification of both the alpha and beta carboxylic acid groups enhances its solubility in organic solvents, a desirable characteristic for its use in synthetic chemistry, particularly in solution-phase and solid-phase peptide synthesis.
| Property | Value | Reference |
| CAS Number | 69630-50-8 | N/A |
| Molecular Formula | C₆H₁₂ClNO₄ | N/A |
| Molecular Weight | 197.62 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | ≥97.0% (by NMR) | N/A |
| Optical Rotation | Specific value can vary | N/A |
| Storage | 4°C, sealed from moisture | N/A |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of D-aspartic acid. A common method involves the use of an alcohol, in this case, methanol, in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Aspartic Acid Dimethyl Ester Hydrochloride
This protocol is adapted from a method for the synthesis of the L-enantiomer and is applicable for the synthesis of the D-enantiomer.
Materials:
-
D-Aspartic acid
-
Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Suspend D-Aspartic acid in methanol in a round bottom flask.
-
Slowly add Trimethylchlorosilane (TMSCl) to the suspension in a dropwise manner while stirring.
-
Continue to stir the reaction mixture at room temperature for approximately 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess solvent and volatile reagents using a rotary evaporator.
-
The resulting solid is this compound.
Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Applications in Peptide Synthesis
This compound is a key building block in the synthesis of peptides containing D-aspartic acid residues. The methyl ester protection of the carboxylic acid groups prevents their unwanted participation in the peptide bond formation.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol provides a general workflow for the incorporation of a D-Asp(OMe)-OMe residue into a peptide chain using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang resin)
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound, coupling reagents (e.g., HBTU, HOBt), and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, triisopropylsilane, and water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for SPPS using this compound.
A Challenge in Aspartic Acid Chemistry: Aspartimide Formation
A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide side product. This is particularly problematic in Fmoc-based SPPS during the piperidine-mediated deprotection step. The formation of aspartimide can lead to the production of undesired β-peptides and racemization of the aspartic acid residue. Careful selection of coupling reagents, reaction conditions, and specialized protecting groups can help to minimize this side reaction.
Biological Significance and Applications
The biological relevance of this compound stems from its relationship to D-aspartic acid, which has been identified as an important signaling molecule in the nervous and endocrine systems.[1]
Role in the Neuroendocrine System
D-aspartic acid plays a crucial role in the regulation of hormone synthesis and release.[1] It is involved in a signaling cascade along the Hypothalamus-Pituitary-Gonad (HPG) axis, ultimately leading to the production of testosterone.[1]
5.1.1 The Hypothalamus-Pituitary-Gonad (HPG) Axis Signaling Pathway
D-aspartic acid has been shown to stimulate the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[1] GnRH then acts on the pituitary gland to stimulate the secretion of Luteinizing Hormone (LH).[1] LH, in turn, travels to the testes and stimulates the Leydig cells to produce testosterone.[1]
Caption: D-Aspartic acid signaling in the HPG axis.
5.1.2 Direct Action in the Testes
In addition to its role in the HPG axis, D-aspartic acid can also act directly on the testes to stimulate testosterone synthesis in Leydig cells.[1] This process is thought to be mediated by an increase in intracellular cyclic AMP (cAMP) and the upregulation of the Steroidogenic Acute Regulatory (StAR) protein, which is a key regulator of steroid hormone production.
Caption: Direct action of D-Aspartic acid in Leydig cells.
Role as a Neurotransmitter
D-aspartic acid also functions as a neurotransmitter or neuromodulator in the central nervous system.[1] It has been shown to interact with N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.
5.2.1 NMDA Receptor Signaling
The binding of D-aspartate (or glutamate) and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the neuronal membrane, leads to the opening of the receptor's ion channel. This allows for the influx of Ca²⁺ ions, which act as a second messenger to trigger a variety of downstream signaling cascades.
References
An In-Depth Technical Guide to H-D-Asp(OMe)-OMe.HCl in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Asp(OMe)-OMe.HCl, or D-Aspartic acid dimethyl ester hydrochloride, is a synthetically modified amino acid derivative that serves as a valuable building block in peptide chemistry. The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a key strategy in modern drug discovery and development. This modification can confer remarkable therapeutic advantages, including enhanced resistance to enzymatic degradation, modulation of conformational properties, and altered biological activity.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications in peptide synthesis with detailed experimental protocols, and the biological significance of incorporating D-aspartic acid residues into peptides, particularly in the context of neuroscience and endocrinology.
Chemical Properties and Data Presentation
This compound is the hydrochloride salt of the dimethyl ester of D-aspartic acid. The protection of both the α- and β-carboxyl groups as methyl esters and the presence of the D-chiral center are key features that dictate its utility in peptide synthesis.
| Property | Value | Reference |
| Chemical Name | D-Aspartic acid dimethyl ester hydrochloride | |
| Synonyms | This compound, (R)-Dimethyl 2-aminosuccinate hydrochloride | |
| CAS Number | 69630-50-8 | [3] |
| Molecular Formula | C6H12ClNO4 | [3] |
| Molecular Weight | 197.62 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity (by NMR) | ≥97.0% | [3] |
| Optical Rotation | -11.5° (c=0.01g/mL, H2O, 20°C, 589nm) | [3] |
| Storage Conditions | 4°C, sealed storage, away from moisture | [3] |
Spectroscopic Data:
While a publicly available spectrum was not found, a Certificate of Analysis for this compound confirms that its 1H NMR spectrum is consistent with the expected chemical structure.[3] For a compound with this structure, the anticipated 1H NMR signals would include two distinct singlets for the two methyl ester protons, a multiplet for the α-proton, and a multiplet for the two β-protons. Mass spectrometry would be expected to show a molecular ion peak corresponding to the free base (C6H11NO4) at m/z 161.07.
Role in Peptide Synthesis
The primary application of this compound is as a building block for the incorporation of a D-aspartic acid residue into a peptide chain. The methyl ester protecting groups on the side chain and C-terminus prevent unwanted side reactions during the coupling of the N-terminus to the growing peptide chain.
Experimental Protocols
The following are generalized protocols for the use of this compound in both solution-phase and solid-phase peptide synthesis. It is important to note that optimization of coupling times, temperatures, and reagent equivalents may be necessary for specific peptide sequences.
2.1.1. Solution-Phase Peptide Synthesis (SPPS)
This protocol outlines the coupling of this compound to the N-terminus of a peptide chain in solution, followed by the deprotection of the methyl esters.
Materials:
-
N-terminally protected peptide
-
This compound
-
Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)
-
Base: e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Reagents for workup: e.g., 1 M HCl, saturated NaHCO3 solution, brine, anhydrous Na2SO4
-
Reagents for saponification: Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Methanol (MeOH), Water
Procedure:
-
Preparation of H-D-Asp(OMe)-OMe Free Base: Dissolve this compound (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir at room temperature for 20 minutes. This solution containing the free amine is used directly in the next step.
-
Peptide Coupling: In a separate flask, dissolve the N-terminally protected peptide (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) and stir for 30 minutes at 0°C. To this mixture, add the freshly prepared H-D-Asp(OMe)-OMe free base solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, dilute with DCM. Filter to remove the dicyclohexylurea (DCU) byproduct. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Saponification of Methyl Esters: Dissolve the purified peptide in a mixture of methanol and water. Cool the solution to 0°C. Add a solution of LiOH (at least 2.2 equivalents) or another suitable base dropwise. Stir at room temperature and monitor by TLC. Upon completion, cool the mixture to 0°C and acidify to a pH of ~2 with 1 M HCl. The product can then be extracted or purified by preparative HPLC. The use of lithium hydroxide is often preferred for saponification of peptide esters as it can proceed under mild conditions with a lower risk of racemization.[4][5]
2.1.2. Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol describes the incorporation of an N-terminally Fmoc-protected D-Asp(OMe)-OH derivative onto a resin-bound peptide, followed by cleavage and deprotection. Note that for standard C-to-N terminal SPPS, one would typically use an N-α-protected version, such as Fmoc-D-Asp(OMe)-OH. This compound is more suited for solution-phase synthesis or for modifying the C-terminus of a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminus
-
Fmoc-D-Asp(OMe)-OH (as an example for standard SPPS)
-
Coupling reagents: e.g., HBTU, HATU, or DIC/HOBt
-
Base: DIPEA
-
Solvents: DMF, DCM
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Coupling: Dissolve Fmoc-D-Asp(OMe)-OH (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF and add to the resin. Agitate for 2 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling cycles for subsequent amino acids.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Saponification (Post-Cleavage): If the methyl ester on the D-Asp side chain needs to be hydrolyzed, the cleaved and purified peptide can be subjected to the saponification protocol described in the solution-phase section.
Biological Significance and Applications in Drug Development
The incorporation of D-aspartic acid into peptides can have profound effects on their biological properties, making this compound a valuable tool for drug development professionals.
Enhanced Proteolytic Stability
Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The introduction of D-amino acids creates peptide bonds that are not recognized by most endogenous proteases, thereby significantly increasing the in vivo half-life of the peptide.[1][2]
Modulation of Biological Activity and Receptor Interaction
The stereochemistry of amino acid residues is critical for the three-dimensional structure of a peptide and its interaction with biological targets. Replacing an L-amino acid with its D-enantiomer can alter the peptide's conformation, potentially leading to enhanced receptor binding affinity and potency. In some cases, the D-isomer is essential for biological activity.[2]
D-Aspartic Acid in Neurotransmission and Hormonal Regulation
D-aspartic acid is an endogenous molecule found in neuroendocrine tissues and plays a significant role in various physiological processes.[1]
-
Neurotransmission: D-aspartate acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[6][7][8][9] Peptides containing D-aspartic acid could therefore be designed to modulate NMDA receptor activity for the potential treatment of neurological and psychiatric disorders.
-
Hormonal Regulation: D-aspartic acid is involved in the synthesis and release of hormones such as testosterone and luteinizing hormone.[1][7] This makes D-aspartate-containing peptides interesting candidates for the development of therapies for hormonal imbalances and reproductive health issues.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the use of this compound in peptide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 5. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 6. US20210130407A1 - Synthetic peptides that modulate the nmda receptor - Google Patents [patents.google.com]
- 7. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications [mdpi.com]
- 9. Persistent elevation of D-Aspartate enhances NMDA receptor-mediated responses in mouse substantia nigra pars compacta dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Sourcing and Application of H-D-Asp(OMe)-OMe.HCl for Research Professionals
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial sourcing and application of H-D-Asp(OMe)-OMe.HCl (CAS: 69630-50-8), a dimethyl ester derivative of D-aspartic acid. This document provides a comparative overview of commercial suppliers, detailed experimental protocols for its use in peptide synthesis, and a summary of its role in neurobiological signaling pathways.
Commercial Availability and Supplier Comparison
This compound is readily available from several commercial suppliers catering to the research and pharmaceutical development markets. The quality and available quantities can vary, making supplier selection a critical step in the procurement process. Below is a summary of key suppliers and their offerings.
| Supplier | Purity | Available Quantities | Additional Information |
| MedChemExpress | ≥97.0% (by NMR)[1] | 5mg, 10mg, 25mg, 50mg, 100mg | Certificate of Analysis available, indicating consistency with structure via 1H NMR.[1] |
| BioCrick | >98% | 5mg, 10mg, 20mg, 50mg, 100mg, 200mg, 500mg, 1g[2] | Offers a wide range of quantities and provides quality control data including HPLC, MS, and NMR.[2] |
| Bachem | High Purity | 1g, 5g | Focuses on larger quantities suitable for later-stage research and development. |
| Aapptec Peptides | Lot-specific | Custom | Provides lot-specific data on their Certificate of Analysis. |
| Echemi | Varies | Bulk | A platform connecting various suppliers, often for larger, industrial-scale quantities. |
Core Applications in Research
This compound is primarily utilized as a building block in peptide synthesis. Its ester-protected carboxyl groups allow for selective coupling reactions. Furthermore, as a derivative of D-aspartic acid, it is a valuable tool for investigating the physiological roles of this non-canonical amino acid, particularly in neuroscience. D-aspartic acid has been identified as an endogenous neurotransmitter and neuromodulator, playing a significant role in neuroendocrine function and nervous system development.[3][4]
Experimental Protocols
Solution-Phase Peptide Synthesis using this compound
This protocol outlines the general procedure for coupling this compound with another amino acid derivative in a solution-phase synthesis.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-L-Alanine)
-
Coupling agents: EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc)
-
Aqueous solutions: 1 M HCl, saturated NaHCO₃, brine
-
Drying agent: Anhydrous Na₂SO₄ or MgSO₄
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Free Amine Preparation: Dissolve this compound (1.0 eq) in DCM. Add DIPEA or TEA (1.1 eq) and stir for 20-30 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.
-
Carboxylic Acid Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in DCM or DMF. Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.1 eq) and stir for 30 minutes at 0°C.
-
Peptide Coupling: To the activated carboxylic acid mixture, add the solution of the free amine of this compound prepared in step 1. Allow the reaction to warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new product spot indicate the progression of the coupling reaction.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.
Signaling Pathways and Logical Relationships
The Role of D-Aspartate in Neuroendocrine Signaling
D-aspartic acid, the parent compound of this compound, is involved in a crucial signaling pathway within the neuroendocrine system, particularly in the hypothalamus-pituitary-gonadal (HPG) axis.[3] The following diagram illustrates this pathway.
Caption: D-Aspartic acid signaling in the HPG axis.
Experimental Workflow for Utilizing this compound in Research
The following diagram outlines a typical workflow for a research project involving this compound, from initial sourcing to final data analysis.
Caption: A typical research workflow using this compound.
References
Methodological & Application
Application Notes and Protocols for H-D-Asp(OMe)-OMe.HCl in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Asp(OMe)-OMe.HCl is a derivative of the non-proteinogenic D-aspartic acid, utilized as a building block in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids into peptide sequences is a key strategy for enhancing their therapeutic potential. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to longer in vivo half-lives.[1] This enhanced biostability makes them attractive candidates for drug delivery systems and as inhibitors of biological processes.[1] Furthermore, the presence of D-amino acids can influence the secondary and tertiary structure of peptides, which can be leveraged to fine-tune their biological activity and selectivity.[1][2] this compound features a methyl ester (OMe) protecting group on its side-chain carboxyl function, a common strategy to prevent side reactions during peptide synthesis.
The Challenge of Aspartimide Formation
A significant challenge in the SPPS of peptides containing aspartic acid is the formation of an aspartimide intermediate.[3][4][5][6] This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc-deprotection (e.g., piperidine) and is particularly prevalent in sequences where aspartic acid is followed by a sterically unhindered amino acid such as glycine (Asp-Gly).[4][7] The formation of the aspartimide ring can lead to several undesired byproducts, including racemization at the α-carbon of the aspartic acid residue and the formation of β-peptides, which are often difficult to separate from the desired α-peptide.[6][7]
The use of side-chain protecting groups on the β-carboxyl of aspartic acid is the primary strategy to mitigate this side reaction. While the methyl ester (OMe) group offers a degree of protection, bulkier esters such as tert-butyl (OtBu) or 3-methyl-pent-3-yl (OMpe) have been shown to be more effective in suppressing aspartimide formation due to steric hindrance.[3][5]
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
Experimental Protocols
Protocol 1: Incorporation of this compound using Fmoc-SPPS
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain using standard Fmoc chemistry.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Capping solution (optional): Acetic anhydride/DIPEA in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture. The pH should be approximately 8-9.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative test (e.g., Ninhydrin or Kaiser test) to monitor the completion of the coupling reaction.
-
If the test is positive (indicating incomplete coupling), continue the reaction for another hour or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution for 15-30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the methyl ester from the D-aspartic acid residue.
Materials:
-
Peptide-resin
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Data Presentation
| Protecting Group | Structure | Relative Steric Hindrance | Efficacy in Suppressing Aspartimide Formation | Cleavage Conditions |
| Methyl (OMe) | -OCH₃ | Low | Moderate | TFA-based cleavage |
| tert-Butyl (OtBu) | -C(CH₃)₃ | High | Good | TFA-based cleavage |
| 3-Methyl-pent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Very High | Very Good | TFA-based cleavage |
| 5-n-Butyl-5-nonyl (OBno) | -C(C₄H₉)₂(C₄H₉) | Extremely High | Excellent | TFA-based cleavage |
This table provides a qualitative comparison of common Asp side-chain protecting groups.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Applications of Peptides Containing D-Aspartic Acid
The inclusion of D-aspartic acid, facilitated by building blocks like this compound, offers several advantages in drug development and biomedical research:
-
Enhanced Proteolytic Stability: D-amino acid-containing peptides are less susceptible to degradation by proteases, which primarily recognize L-amino acids.[1] This leads to a longer circulation half-life in vivo, a desirable property for therapeutic peptides.[1]
-
Modulation of Biological Activity: The stereochemistry of amino acids can significantly impact peptide conformation and interaction with biological targets. Incorporating D-Asp can alter binding affinity and specificity for receptors or enzymes.[2][8]
-
Development of Novel Therapeutics: D-peptides are being explored for a wide range of applications, including antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions.[1][8][9] The unique structural properties imparted by D-amino acids can lead to novel mechanisms of action.
-
Neuroscience Research: D-aspartic acid is a known endogenous neuromodulator, playing a role in neurotransmission.[2] Synthetic peptides containing D-Asp can be valuable tools for studying these neurological pathways.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Standard Coupling Reactions Involving H-D-Asp(OMe)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for standard solution-phase peptide coupling reactions involving (R)-dimethyl 2-aminosuccinate hydrochloride, also known as H-D-Asp(OMe)-OMe.HCl. This reagent is a valuable building block in peptide synthesis and drug development. The choice of coupling methodology is critical to ensure high yield, purity, and minimization of common side reactions such as aspartimide formation and racemization.
Key Considerations in Coupling Reactions with Aspartic Acid Derivatives
A significant challenge in the synthesis of peptides containing aspartic acid is the propensity for intramolecular cyclization to form an aspartimide. This side reaction can lead to a mixture of α- and β-peptides and epimerization, complicating purification and reducing the yield of the desired product. The risk of aspartimide formation is influenced by the choice of coupling reagents, bases, and reaction conditions. Therefore, careful selection of the synthetic strategy is paramount.
Comparative Analysis of Common Coupling Reagents
The selection of a coupling reagent significantly impacts the efficiency and purity of the final product. Below is a comparative summary of common coupling reagents for a representative reaction of this compound with an amino acid ester. The data presented are typical values and may vary depending on the specific substrates and reaction conditions.
| Coupling Reagent | Activating Agent | Base | Typical Reaction Time | Typical Yield (%) | Typical Purity (%) | Advantages & Disadvantages |
| EDC/HOBt | EDC.HCl | DIPEA or NMM | 12-24 hours | 85-95 | >95 | Advantages: Water-soluble byproducts allow for easy workup; cost-effective. Disadvantages: Longer reaction times compared to other reagents. |
| HATU | HATU | DIPEA or NMM | 1-4 hours | 90-98 | >97 | Advantages: High coupling efficiency, fast reaction times, and low racemization.[1] Disadvantages: Higher cost compared to carbodiimides. |
| DIC/HOBt | DIC | DIPEA or NMM | 2-6 hours | 88-96 | >96 | Advantages: Good for sterically hindered amino acids; byproduct (diisopropylurea) is soluble in organic solvents. Disadvantages: DIC can be a skin irritant. |
Experimental Protocols
Prior to initiating any coupling reaction, the free amine of the coupling partner must be available. If the starting material is a hydrochloride salt (e.g., H-Phe-OMe.HCl), it must be neutralized in situ with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
Protocol 1: EDC/HOBt Mediated Coupling
This protocol describes a standard solution-phase coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe.HCl)
-
EDC.HCl
-
HOBt
-
DIPEA or NMM
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq) and this compound (1.0 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HOBt (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) to neutralize the hydrochloride salts and to act as the base for the coupling reaction. Stir for 10 minutes.
-
Add EDC.HCl (1.2 eq) to the reaction mixture.[2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for rapid reaction times and low racemization.[1][3]
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe.HCl)
-
HATU
-
DIPEA or NMM
-
Anhydrous DMF
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.[3]
-
Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.[3]
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.
-
Add the neutralized this compound solution to the pre-activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: DIC/HOBt Mediated Coupling
This protocol employs N,N'-Diisopropylcarbodiimide (DIC) and HOBt, a combination that is effective for a wide range of coupling reactions.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe.HCl)
-
DIC
-
HOBt
-
DIPEA or NMM
-
Anhydrous DCM or DMF
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq), this compound (1.0 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) to the solution and stir for 10 minutes.
-
Add DIC (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct if it precipitates.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Workflow for Solution-Phase Peptide Coupling
Caption: General workflow for the solution-phase synthesis of a dipeptide.
Mechanism of Aspartimide Formation
Caption: Simplified mechanism of base-catalyzed aspartimide formation.
References
Application Notes and Protocols for Amide Coupling of H-D-Asp(OMe)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone of peptide synthesis and the development of peptide-based therapeutics. H-D-Asp(OMe)-OMe.HCl is a valuable building block, presenting a D-configured amino acid with a methyl-esterified side chain. The selection of an appropriate coupling reagent is critical to ensure high yield, minimize racemization, and prevent common side reactions associated with aspartic acid derivatives. This document provides a comprehensive overview of recommended coupling reagents, detailed experimental protocols, and a summary of their performance for the acylation of this compound.
A primary challenge in the coupling of aspartic acid derivatives is the propensity for aspartimide formation, a base-catalyzed intramolecular cyclization that can lead to a mixture of α- and β-peptides and racemization.[1][2] Therefore, the choice of coupling reagent, additives, and reaction conditions must be carefully considered to mitigate this and other potential side reactions.
Recommended Coupling Reagents and Performance
The choice of coupling reagent significantly impacts the efficiency and purity of the final product. The following table summarizes the characteristics of commonly used coupling reagents suitable for this compound, based on their performance with similar aspartic acid derivatives.
| Coupling Reagent | Additive | Base | Typical Solvent | Reaction Time | Advantages | Disadvantages & Mitigation |
| HATU | None | DIPEA, Collidine | DMF, DCM | 10 - 60 min | High efficiency, fast reaction times, low racemization.[3] | Can cause guanidinylation of the N-terminus if used in excess.[4][5] Mitigation: Use a slight excess of the carboxylic acid component. |
| HBTU/TBTU | HOBt (optional) | DIPEA, NMM | DMF | 15 - 60 min | Highly efficient and widely used.[4] | Can cause guanidinylation if used in excess.[4] Mitigation: Use a slight excess of the carboxylic acid component. |
| PyBOP | HOBt (optional) | DIPEA, NMM | DMF | 10 - 60 min | As efficient as BOP but with less hazardous byproducts.[4] Does not cause guanidinylation.[5] | Byproducts can sometimes be difficult to remove. |
| EDC | HOBt, OxymaPure | NMM, DIPEA | DCM, DMF, aqueous | 1 - 4 hours | Water-soluble carbodiimide and byproduct, facilitating easy workup.[6] | Risk of N-acylurea formation.[7][8] Racemization can occur. Mitigation: Use of HOBt or OxymaPure is strongly recommended to suppress side reactions.[4] |
| DIC | HOBt, OxymaPure | None (if amine is not a salt) | DCM, DMF | 1 - 4 hours | Byproduct (diisopropylurea) is soluble in organic solvents, making it suitable for solid-phase synthesis.[6] | Slower reaction times compared to onium salts. Risk of N-acylurea formation. Mitigation: Use of HOBt or OxymaPure is crucial.[4] |
Key Side Reactions and Mitigation Strategies
Several side reactions can occur during the coupling of this compound. Understanding and mitigating these is crucial for obtaining a pure product.
Aspartimide Formation
This is the most significant side reaction for aspartic acid derivatives. It is a base-catalyzed intramolecular cyclization that leads to a loss of the desired product and can result in racemization and the formation of β-peptides.[1][2]
Mitigation Strategies:
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to the coupling reaction can suppress aspartimide formation.[9][10]
-
Control of Basicity: Using a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine can reduce the rate of this side reaction.[9] The choice and amount of base should be carefully optimized.
-
Protecting Groups: While the side chain of the target molecule is a methyl ester, for more complex syntheses, bulkier side-chain protecting groups on aspartic acid can sterically hinder the cyclization.[10]
Racemization
The chiral integrity of the D-aspartic acid derivative must be maintained. Racemization can occur at the α-carbon, especially with prolonged activation times or the use of strong bases.[11]
Mitigation Strategies:
-
Additives: HOBt and its derivatives (like 6-Cl-HOBt) or OxymaPure are highly effective at suppressing racemization when used with carbodiimides.[4][11]
-
Reagent Choice: Onium salt reagents like HATU are known to result in low levels of racemization.[6]
-
Temperature Control: Performing the coupling at lower temperatures can help to minimize racemization.[9]
N-Acylurea Formation (with Carbodiimides)
When using carbodiimides like EDC or DIC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and can be difficult to separate from the desired product.[7][8]
Mitigation Strategy:
-
Use of Additives: The addition of HOBt or OxymaPure intercepts the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.[12]
Guanidinylation (with Uronium/Aminium Reagents)
Uronium/aminium reagents like HATU and HBTU can react with the free amino group of the coupling partner, leading to a guanidinylated side product and chain termination.[4][5]
Mitigation Strategy:
-
Stoichiometry Control: Using a slight excess of the carboxylic acid component relative to the coupling reagent minimizes the amount of free coupling reagent available to react with the amine.[4]
-
Pre-activation: Activating the carboxylic acid with the coupling reagent in a separate step before adding the amine can also reduce this side reaction.
Experimental Protocols
The following are generalized protocols for the solution-phase coupling of this compound with a generic amine. Note: These protocols are starting points and may require optimization for specific substrates.
Protocol 1: Coupling using HATU
Materials:
-
This compound
-
Amine component
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0-2.5 equivalents) to the solution to neutralize the hydrochloride salt and provide the basic conditions for coupling. Stir for 5-10 minutes.
-
In a separate flask, dissolve HATU (1.05-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Coupling using EDC/HOBt
Materials:
-
This compound
-
Amine component
-
EDC.HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N-Methylmorpholine (NMM) or DIPEA
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent), the amine component (1.0-1.2 equivalents), and HOBt (1.1-1.3 equivalents) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add NMM or DIPEA (1.1-1.5 equivalents) to the solution.
-
Add EDC.HCl (1.1-1.3 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Peptide Coupling Workflow
Caption: General workflow for the coupling of this compound.
Decision Tree for Coupling Reagent Selection
Caption: Decision tree for selecting a suitable coupling reagent.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for the Deprotection of H-D-Asp(OMe)-OMe.HCl Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the α- and β-methyl esters of H-D-Asp(OMe)-OMe.HCl (D-Aspartic acid dimethyl ester hydrochloride). The removal of these protecting groups is a critical step in various synthetic pathways, including peptide synthesis and the preparation of pharmaceutical intermediates. These protocols offer a comparative overview of common deprotection methods, including saponification, acidic hydrolysis, and enzymatic hydrolysis. A significant focus is placed on strategies to mitigate the common side reaction of aspartimide formation, ensuring high purity and yield of the desired D-aspartic acid derivatives.
Introduction
This compound is a versatile building block in organic synthesis. The selective or complete deprotection of its methyl esters allows for the unmasking of carboxylic acid functionalities for subsequent reactions. The choice of deprotection method is crucial and depends on the desired outcome (mono-ester vs. di-acid) and the presence of other sensitive functional groups in the substrate. A primary challenge during the deprotection of aspartate esters is the propensity for intramolecular cyclization to form an aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides, compromising the purity and yield of the target compound. This document outlines key deprotection methodologies and provides strategies to minimize this unwanted side reaction.
Comparative Overview of Deprotection Methods
The selection of a deprotection method for this compound depends on several factors, including the desired product (mono-ester or di-acid), the scale of the reaction, and the required purity. The following table summarizes the key quantitative data for the most common deprotection methods. It is important to note that specific yields and reaction times may vary depending on the precise reaction conditions and scale.
| Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Saponification | 1 M NaOH | Methanol/Water | 0 - 25 | 1 - 12 hours | >90 | Non-selective; risk of aspartimide formation and racemization at higher temperatures. |
| Acidic Hydrolysis | 6 M HCl | Water/Dioxane | 80 - 100 | 4 - 24 hours | Variable | Harsh conditions; non-selective; significant risk of aspartimide formation. |
| Enzymatic Hydrolysis | Pig Liver Esterase (PLE) | Phosphate Buffer (pH 7-8) | 25 - 37 | 1 - 48 hours | Variable | Mild conditions; potential for chemo- and enantioselectivity; requires careful optimization. |
Experimental Protocols
Protocol 1: Saponification (Complete Deprotection)
This protocol describes the complete hydrolysis of both methyl esters to yield D-aspartic acid hydrochloride.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and deionized water (e.g., 2:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1 M NaOH solution (2.2 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully acidify the solution to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield crude D-aspartic acid.
-
The product can be further purified by recrystallization.
Note on Aspartimide Formation: To minimize aspartimide formation, it is crucial to maintain a low temperature during the addition of base and to avoid prolonged reaction times at room temperature.
Protocol 2: Acidic Hydrolysis (Complete Deprotection)
This protocol details the complete hydrolysis of both methyl esters under acidic conditions.
Materials:
-
This compound
-
6 M Hydrochloric Acid (HCl)
-
Dioxane (optional, to aid solubility)
Procedure:
-
Dissolve this compound (1.0 eq) in 6 M HCl. If solubility is an issue, a co-solvent such as dioxane can be added.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-8 hours.
-
Monitor the reaction for the disappearance of the starting material and mono-ester intermediates by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess HCl under reduced pressure.
-
The resulting solid can be co-evaporated with water or toluene to remove residual acid.
-
The crude D-aspartic acid hydrochloride can be purified by recrystallization.
Caution: This method uses harsh conditions and has a high propensity for aspartimide formation. It is generally less favorable than saponification for substrates prone to this side reaction.
Protocol 3: Enzymatic Hydrolysis (Potential for Selective Deprotection)
This protocol provides a general framework for the enzymatic hydrolysis of the methyl esters. The selectivity (α- vs. β-ester) and efficiency will depend on the specific enzyme used and requires optimization. Pig Liver Esterase (PLE) is a common choice for such transformations.[1][2]
Materials:
-
This compound
-
Pig Liver Esterase (PLE)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 eq) in a phosphate buffer (pH 7.5). The concentration of the substrate should be optimized (typically in the range of 10-100 mM).
-
Add Pig Liver Esterase (the amount will need to be determined experimentally, starting with a catalytic amount).
-
Stir the mixture at room temperature (or a slightly elevated temperature, e.g., 37 °C) for 24-48 hours.
-
Monitor the formation of the mono-ester and di-acid products by TLC or LC-MS.
-
Once the desired level of conversion is reached, stop the reaction by acidifying the mixture to pH 2-3 with 1 M HCl. This will also precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
Extract the supernatant with ethyl acetate.
-
The organic layer can be dried and concentrated to yield the product(s).
-
Purification of the mono-ester from the di-acid and unreacted starting material may require column chromatography.
Optimization: The choice of enzyme, pH, temperature, and reaction time are all critical parameters that need to be optimized for both yield and selectivity. Other enzymes, such as various lipases, could also be screened for this transformation.
Mandatory Visualizations
Deprotection Workflow
Caption: Workflow of Deprotection Methods.
Aspartimide Formation Pathway
Caption: Aspartimide Formation Side Reaction.
References
Application Notes and Protocols for the Incorporation of H-D-Asp(OMe)-OMe.HCl into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of D-aspartic acid residues into peptide sequences using H-D-Asp(OMe)-OMe.HCl as a starting material. This document outlines the strategic advantages of using D-amino acids, addresses the primary challenges associated with aspartic acid incorporation, and provides detailed protocols for synthesis and mitigation of common side reactions.
Introduction: The Role of D-Aspartic Acid Derivatives in Peptide Synthesis
This compound is a derivative of D-aspartic acid where both the alpha- and side-chain (β-) carboxyl groups are protected as methyl esters. The incorporation of D-amino acids, such as D-aspartic acid, into peptide sequences is a key strategy in medicinal chemistry for enhancing therapeutic properties. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation by endogenous proteases, leading to a longer biological half-life.[1][2][3] D-aspartic acid itself can also play a role in biological processes like neurotransmission.[1]
While advantageous, the incorporation of any aspartic acid residue during standard Fmoc-based solid-phase peptide synthesis (SPPS) presents a significant challenge: aspartimide formation . This intramolecular cyclization is a major side reaction that can lead to reduced yields, difficult purifications, and the formation of undesirable side products, including racemized and β-linked peptides.[4][5][6] This document provides protocols designed to navigate this challenge effectively.
Core Challenge: Aspartimide Formation
Aspartimide formation is a base-catalyzed side reaction that is particularly prevalent during the piperidine-mediated Fmoc-deprotection step in SPPS.[5] The reaction is initiated by the deprotonation of the backbone amide nitrogen following the aspartic acid residue. This nitrogen then performs a nucleophilic attack on the side-chain carbonyl group, forming a five-membered succinimide ring (the aspartimide).[4][7]
This side reaction is highly dependent on the sequence, with Asp-Gly motifs being especially problematic due to the lack of steric hindrance from glycine.[4][5] The resulting aspartimide is unstable and susceptible to nucleophilic attack by piperidine or water, which can open the ring to form a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides.[4][5] Furthermore, the α-carbon of the aspartimide intermediate is prone to epimerization under basic conditions, leading to racemization.[5]
Mitigation Strategies for Aspartimide Formation
Several strategies have been developed to suppress aspartimide formation during Fmoc-SPPS. The choice of strategy often depends on the specific peptide sequence and the severity of the side reaction.
-
Modification of Deprotection Conditions: Using a less nucleophilic base or a lower concentration of piperidine can reduce the rate of aspartimide formation. Recent studies have shown that using dipropylamine (DPA) instead of piperidine can significantly reduce aspartimide formation, especially at elevated temperatures.[8] The addition of acidic additives like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can also help to neutralize the basicity and suppress the side reaction.[9]
-
Sterically Hindered Side-Chain Protecting Groups: While this compound utilizes methyl esters, for Fmoc-SPPS, commercially available Fmoc-D-Asp-OH derivatives with bulkier side-chain protecting groups are recommended. Groups like O-2,4-dimethyl-3-pentyl (ODmp) and O-3-methyl-3-pentyl (OMpe) provide steric hindrance that physically obstructs the backbone amide from attacking the side-chain carbonyl.[4][10][11]
-
Backbone Protection: For particularly difficult sequences, such as Asp-Gly, backbone protection can be employed. A di- or tri-methoxybenzyl (DMB/TMB) group can be attached to the amide nitrogen of the residue C-terminal to the Asp. This modification prevents the initial deprotonation required for the cyclization reaction.[5]
Quantitative Data: Impact of Synthesis Conditions
The following tables summarize quantitative data on the effectiveness of various strategies to minimize aspartimide formation.
Table 1: Effect of Fmoc Deprotection Reagent on Aspartimide Formation
| Deprotection Reagent | Base | Additive | Aspartimide Formation (%) | Reference |
|---|---|---|---|---|
| 20% Piperidine/DMF | Piperidine | None | 17 | [8] |
| 20% Piperidine, 0.1M HOBt/DMF | Piperidine | HOBt | Decreased | [9] |
| 25% DPA/DMF | Dipropylamine | None | Significantly Reduced | [8] |
| DBU/DMF | DBU | None | 25 |[8] |
Data is illustrative and compiled from findings in referenced literature. Actual percentages can vary significantly based on peptide sequence, temperature, and reaction time.
Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Mechanism of Action | Relative Aspartimide Formation | Reference |
|---|---|---|---|---|
| tert-Butyl ester | OtBu | Low Steric Hindrance (Standard) | High | [10][11] |
| 3-Methyl-3-pentyl ester | OMpe | High Steric Hindrance | Low | [4][11] |
| Cyanosulfurylide | CSY | Non-ester, Electronic Withdrawal | Suppressed |[5][7] |
Experimental Protocols
The provided starting material, this compound, is the dimethyl ester hydrochloride salt. For standard stepwise solid-phase peptide synthesis (SPPS), an N-terminally protected version, such as Fmoc-D-Asp(OMe)-OH , is required. This compound can be used to synthesize this precursor or be incorporated directly in solution-phase synthesis.
This protocol outlines the manual incorporation of a D-aspartic acid residue into a peptide chain on a solid support using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected peptidyl-resin
-
Fmoc-D-Asp(OMe)-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% Piperidine in DMF (v/v) or 25% DPA in DMF (v/v)
-
Washing Solvents: Dichloromethane (DCM), DMF
-
Kaiser Test Kit
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.[12]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin.
-
Agitate gently for 5-10 minutes. For difficult sequences prone to aspartimide formation, consider using 25% DPA in DMF or adding 0.1M HOBt to the piperidine solution.[8][9]
-
Drain the solution and repeat the deprotection step once more for 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the base.[12]
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Asp(OMe)-OH (3 eq. relative to resin loading) and HBTU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.[12]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates a complete coupling.
-
If the coupling is incomplete after 2 hours, drain the solution and repeat the coupling step with freshly activated amino acid.
-
Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.
-
This protocol removes the completed peptide from the resin and simultaneously removes the side-chain protecting groups, including the methyl ester from the D-Asp residue.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) or a standard cocktail like 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under a stream of nitrogen or in vacuo.
-
Cleavage:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours. The methyl ester on the Asp side chain will be cleaved by the strong acid (TFA).
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate slightly under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 40 mL).
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
-
Drying and Storage: Dry the crude peptide pellet under vacuum to remove residual ether. Store the peptide at -20°C or below. The crude peptide can then be purified by reverse-phase HPLC.
If a milder deprotection of the methyl esters is required after cleavage, or for solution-phase synthesis products, saponification can be used.
Materials:
-
Protected peptide with methyl esters
-
Solvent: Dioxane or THF, and water
-
Base: 1 M Sodium Hydroxide (NaOH)
-
Acid: 1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve the peptide in a mixture of dioxane (or THF) and water.
-
Hydrolysis: Cool the solution to 0°C in an ice bath. Add 1 M NaOH dropwise (1.1 equivalents per ester group).
-
Reaction: Allow the reaction to warm to room temperature and stir, monitoring by TLC or HPLC until the starting material is consumed.[13]
-
Neutralization and Work-up: Cool the mixture to 0°C and carefully acidify to pH ~2 with 1 M HCl.[13] Extract the peptide using an appropriate organic solvent or purify directly via HPLC.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes and challenges in the incorporation of aspartic acid derivatives.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of Aspartimide Formation and Side Products.
Caption: Decision logic for selecting a mitigation strategy.
References
- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for H-D-Asp(OMe)-OMe.HCl in the Synthesis of Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Asp(OMe)-OMe.HCl, the hydrochloride salt of D-aspartic acid dimethyl ester, is a valuable chiral building block in medicinal chemistry and drug discovery. Its incorporation into peptide-based or peptidomimetic scaffolds can offer significant advantages, including enhanced proteolytic stability, which is a critical factor in improving the pharmacokinetic profile of drug candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel caspase inhibitor, a class of enzymes central to the apoptosis pathway and a key target in various pathologies, including neurodegenerative diseases and cancer.
The D-configuration of the aspartic acid residue can render the resulting peptide resistant to degradation by endogenous proteases, thereby prolonging its half-life in vivo. The methyl ester protecting groups on both the alpha- and side-chain carboxyl groups allow for selective deprotection and modification, providing a versatile handle for further synthetic transformations.
Application: Synthesis of a Novel D-Aspartate Containing Caspase Inhibitor
This protocol outlines the synthesis of a potential novel caspase inhibitor, Z-Val-Ala-D-Asp(OMe)-FMK, a peptidomimetic compound designed to irreversibly inhibit caspases. The structure incorporates a D-aspartic acid residue to enhance biostability and a fluoromethylketone (FMK) "warhead" that covalently modifies the active site cysteine of caspases. The benzyloxycarbonyl (Z) group provides N-terminal protection.
Signaling Pathway of Caspase-Mediated Apoptosis
Application of H-D-Asp(OMe)-OMe.HCl in Crafting Advanced Peptide Probes for Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of chemical biology, peptide probes serve as indispensable tools for dissecting complex biological processes, identifying disease biomarkers, and accelerating drug discovery. The strategic incorporation of non-canonical amino acids, such as D-amino acids, into peptide sequences offers significant advantages, primarily by enhancing proteolytic stability and modulating peptide conformation. H-D-Asp(OMe)-OMe.HCl, a protected form of D-aspartic acid, is a valuable building block for the synthesis of sophisticated peptide probes with tailored properties. Its unique stereochemistry and protected carboxyl groups allow for precise control during solid-phase peptide synthesis (SPPS), enabling the creation of probes resistant to degradation by endogenous proteases. This increased stability is crucial for probes designed for in vivo imaging or prolonged cellular assays.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the creation of peptide-based probes for studying enzyme activity, with a focus on caspases and matrix metalloproteinases (MMPs), key enzyme families implicated in numerous physiological and pathological processes.
Key Applications and Advantages
The incorporation of this compound into peptide probes offers several key advantages:
-
Enhanced Proteolytic Stability: The D-configuration of the aspartic acid residue renders the peptide bond resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. This leads to a longer probe half-life in biological systems.[1]
-
Controlled Synthesis: The methyl ester protection on both the side chain and the C-terminus prevents unwanted side reactions during peptide synthesis, ensuring the integrity of the final product.
-
Specific Recognition Motifs: Aspartic acid is a key recognition element for numerous enzymes, including caspases and MMPs.[2][3] Incorporating a D-Asp residue can modulate the binding affinity and selectivity of the probe for its target enzyme.
-
Versatility in Probe Design: this compound can be readily incorporated into various types of peptide probes, including fluorescently-labeled substrates, activity-based probes (ABPs), and affinity probes.
Application 1: Development of Protease-Resistant Caspase Activity Probes
Caspases are a family of cysteine-aspartic proteases that play a crucial role in apoptosis (programmed cell death).[2] Peptide probes containing the caspase recognition sequence, typically ending in an aspartic acid residue (e.g., DEVD for caspase-3), are widely used to monitor apoptotic events. However, these probes are often susceptible to degradation by other proteases, leading to non-specific signals. The incorporation of D-aspartic acid at the P1 position of the recognition sequence can significantly enhance the probe's stability while potentially maintaining recognition by caspases, which can sometimes tolerate D-amino acids at certain positions.
Quantitative Data Summary: Caspase-3 Probe Stability and Activity
| Probe Sequence | Stereochemistry at P1 | Half-life in Cell Lysate (min) | Relative Fluorescence Unit (RFU) with Caspase-3 |
| Ac-DEVD-AFC | L-Asp | 30 | 12,500 |
| Ac-DEV(D-Asp)-AFC | D-Asp | >240 | 8,900 |
| Ac-AAAA-AFC | L-Ala (Control) | >240 | 150 |
Data are representative and intended for illustrative purposes.
Application 2: Designing Selective Matrix Metalloproteinase (MMP) Probes
MMPs are a family of zinc-dependent endopeptidases involved in extracellular matrix (ECM) remodeling, with implications in cancer, arthritis, and cardiovascular diseases.[4][5] Peptide-based probes are instrumental in studying MMP activity. Similar to caspase probes, the stability of MMP probes can be enhanced by the inclusion of D-amino acids.
Quantitative Data Summary: MMP-2 Probe Specificity and Efficacy
| Probe Sequence | Stereochemistry | IC50 against MMP-2 (nM) | IC50 against MMP-9 (nM) |
| Ac-PLG(L-Asp)VA-NH2 | L-Asp | 50 | 250 |
| Ac-PLG(D-Asp)VA-NH2 | D-Asp | 85 | >1000 |
| Generic Inhibitor | - | 10 | 15 |
Data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Aspartate Containing Caspase-3 Probe (Ac-DEV(D-Asp)-AFC)
This protocol outlines the manual synthesis of a tetrapeptide containing a C-terminal D-aspartic acid residue, followed by conjugation to a fluorescent reporter group.
Materials:
-
Fmoc-D-Asp(OMe)-OMe.HCl
-
Fmoc-Val-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Asp(OtBu)-OH
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
7-Amino-4-trifluoromethylcoumarin (AFC)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-D-Asp(OMe)-OH):
-
Dissolve Fmoc-D-Asp(OMe)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM. Confirm coupling completion with a Kaiser test.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids (Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH).
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 30 minutes.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
-
Fluorescent Labeling:
-
Dissolve the crude peptide and AFC (1.5 eq.) in DMF.
-
Add DIC (1.5 eq.) and OxymaPure (1.5 eq.) and stir overnight at room temperature.
-
-
Purification: Purify the fluorescently labeled peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Caption: Solid-Phase Peptide Synthesis Workflow for a D-Aspartate Containing Caspase-3 Probe.
Protocol 2: In Vitro Caspase-3 Activity Assay
This protocol describes the use of the synthesized probe to measure caspase-3 activity in a purified enzyme assay.
Materials:
-
Ac-DEV(D-Asp)-AFC probe stock solution (10 mM in DMSO)
-
Ac-DEVD-AFC (L-Asp control) probe stock solution (10 mM in DMSO)
-
Recombinant active human caspase-3
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare Assay Solutions:
-
Dilute the peptide probes to a working concentration of 100 µM in Assay Buffer.
-
Dilute the caspase-3 to a working concentration of 10 nM in Assay Buffer.
-
-
Set up the Assay:
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the 100 µM probe solution (test probe, control probe, or buffer blank).
-
Add 25 µL of the 10 nM caspase-3 solution or Assay Buffer (for no-enzyme controls).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation at 400 nm and emission at 505 nm.
-
Data Analysis: Subtract the background fluorescence (no-enzyme control) from the values obtained with the enzyme. Compare the fluorescence generated by the D-Asp probe to the L-Asp control probe.
Caption: Workflow for an In Vitro Caspase-3 Activity Assay.
Signaling Pathway Visualization
The following diagram illustrates the principle of a caspase-3 activatable fluorescent probe in the context of apoptosis.
Caption: Mechanism of a Caspase-3 Activatable Peptide Probe during Apoptosis.
Conclusion
This compound is a highly useful building block for the synthesis of robust and specific peptide probes for chemical biology research. The incorporation of a D-aspartic acid residue enhances the proteolytic stability of these probes, making them suitable for prolonged experiments and in vivo applications. The provided protocols and conceptual frameworks serve as a guide for researchers to design and utilize novel peptide probes for investigating the roles of key enzymes in health and disease, ultimately contributing to the development of new diagnostic and therapeutic strategies.
References
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations | MDPI [mdpi.com]
- 3. Identification of matrix metalloproteinase inhibitors by chemical arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solution-Phase Synthesis of a Protected Dipeptide Using H-D-Asp(OMe)-OMe·HCl
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the solution-phase synthesis of a protected dipeptide, specifically Boc-L-Ala-D-Asp(OMe)-OMe. The synthesis involves the coupling of an N-terminally protected amino acid (Boc-L-Ala-OH) with an amino acid ester hydrochloride salt (H-D-Asp(OMe)-OMe·HCl). This method utilizes a carbodiimide-mediated coupling reaction, a robust and widely adopted technique in peptide synthesis.[1] The protocol covers the reaction setup, workup, purification, and provides quantitative data for easy replication. This guide is intended for researchers in organic chemistry and drug development requiring a reliable method for synthesizing dipeptide fragments.
Introduction
Peptide synthesis is a cornerstone of chemical biology and pharmaceutical research. Dipeptides are the simplest peptide structures, yet they are crucial building blocks for larger polypeptides and often serve as standalone bioactive molecules. Solution-phase peptide synthesis (SPPS), while sometimes more labor-intensive than solid-phase methods, offers advantages in scalability and purification of intermediates, making it highly suitable for the production of shorter peptides and fragments.[2]
This protocol details the coupling of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Ala-OH) with D-Aspartic acid dimethyl ester hydrochloride (H-D-Asp(OMe)-OMe·HCl). In this reaction, the carboxylic acid of the N-protected alanine is activated to react with the free amine of the aspartic acid derivative.[3] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is employed to facilitate amide bond formation while minimizing racemization.[4][5]
Materials and Equipment
Reagents
-
N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Ala-OH)
-
D-Aspartic acid dimethyl ester hydrochloride (H-D-Asp(OMe)-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole hydrate (HOBt·H₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
TLC plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
Experimental Protocol
This procedure describes the synthesis of Boc-L-Ala-D-Asp(OMe)-OMe on a 10 mmol scale.
Step 1: Preparation of the Amine Component
-
In a 250 mL round-bottom flask, dissolve H-D-Asp(OMe)-OMe·HCl (1.98 g, 10 mmol, 1.0 eq) in 50 mL of anhydrous dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.74 mL, 10 mmol, 1.0 eq) to the solution to neutralize the hydrochloride salt and generate the free amine.
-
Stir the mixture at room temperature for 15-20 minutes.
Step 2: Activation of the Carboxylic Acid Component
-
In a separate 250 mL round-bottom flask, dissolve Boc-L-Ala-OH (1.89 g, 10 mmol, 1.0 eq) and HOBt·H₂O (1.69 g, 11 mmol, 1.1 eq) in 50 mL of anhydrous DCM.
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
-
Once cooled, add EDC·HCl (2.11 g, 11 mmol, 1.1 eq) to the solution in one portion.
-
Stir the mixture at 0 °C for 30 minutes. This solution contains the activated Boc-L-Ala-OBt ester.
Step 3: Coupling Reaction
-
To the activated carboxylic acid solution from Step 2 (still at 0 °C), add the neutralized amine solution from Step 1 via a cannula or dropping funnel.
-
Rinse the flask from Step 1 with a small amount of DCM (approx. 10 mL) and add it to the reaction mixture to ensure a complete transfer.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 1:1 Hexanes:Ethyl Acetate).
Step 4: Aqueous Workup
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Dilute the mixture with an additional 100 mL of DCM.
-
Wash the organic layer sequentially with:
-
100 mL of 1 M HCl (to remove unreacted amine and DIPEA).
-
100 mL of saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt).
-
100 mL of brine (to remove residual water).[1]
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude dipeptide.
Step 5: Purification
-
Purify the crude product by silica gel column chromatography.
-
Prepare the column using a slurry of silica gel in a low-polarity eluent (e.g., 4:1 Hexanes:EtOAc).
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation to yield the final product, Boc-L-Ala-D-Asp(OMe)-OMe, typically as a white solid or a colorless oil.
Data Presentation
The following table summarizes the quantities of reagents for a 10 mmol scale reaction.
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| H-D-Asp(OMe)-OMe·HCl | C₆H₁₂ClNO₄ | 197.62 | 1.0 | 1.98 g | 10 |
| Boc-L-Ala-OH | C₈H₁₅NO₄ | 189.21 | 1.0 | 1.89 g | 10 |
| DIPEA | C₈H₁₉N | 129.24 | 1.0 | 1.74 mL | 10 |
| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | 1.1 | 2.11 g | 11 |
| HOBt·H₂O | C₆H₅N₃O·H₂O | 153.14 | 1.1 | 1.69 g | 11 |
Visualization of Experimental Workflow
The logical flow of the synthesis protocol is illustrated in the diagram below.
Caption: Workflow for dipeptide synthesis via EDC/HOBt coupling.
References
H-D-Asp(OMe)-OMe.HCl: A Versatile Building Block for Unnatural Amino Acid Synthesis
Introduction
H-D-Asp(OMe)-OMe.HCl, the hydrochloride salt of D-aspartic acid dimethyl ester, is a valuable and versatile chiral building block for the synthesis of a wide array of unnatural amino acids (UAAs). Its inherent chirality and orthogonal protecting groups make it an ideal starting material for researchers in drug discovery and development seeking to introduce novel structural motifs into peptides and peptidomimetics. The incorporation of D-amino acids, such as derivatives of D-aspartic acid, can significantly enhance the proteolytic stability and modulate the conformational properties of peptide-based therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of unnatural amino acids, including its incorporation into peptides and its use as a precursor for more complex cyclic structures.
Application 1: Solution-Phase Peptide Synthesis
This compound is a readily available building block for the incorporation of a D-aspartic acid residue into a peptide chain using solution-phase synthesis methodologies. The methyl esters serve as protecting groups for the carboxylic acid functionalities, while the amine is present as a hydrochloride salt, which is typically neutralized in situ during the coupling reaction.
A standard approach involves the N-protection of this compound, followed by coupling with the desired amino acid or peptide fragment. Alternatively, the free amine of this compound can be coupled directly with an N-protected amino acid.
Experimental Protocol: N-Acylation of this compound and Coupling to an Amino Acid Ester
This protocol describes the N-acylation of this compound with a generic N-protected amino acid (e.g., Boc-Ala-OH) followed by coupling to an amino acid methyl ester (e.g., H-Gly-OMe.HCl).
Materials:
-
This compound
-
Boc-L-Alanine (Boc-Ala-OH)
-
H-Gly-OMe.HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of this compound: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath and add DIPEA (1.1 eq) dropwise. Stir the mixture at 0 °C for 15 minutes to generate the free amine.
-
Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Coupling Reaction: To the activated Boc-Ala-OH solution, add the neutralized this compound solution from step 1. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the protected dipeptide, Boc-Ala-D-Asp(OMe)-OMe.
Quantitative Data
The following table summarizes typical yields for peptide coupling reactions involving aspartic acid derivatives. Actual yields may vary depending on the specific amino acids and coupling reagents used.
| Reaction Step | Product | Typical Yield (%) | Purity (%) |
| N-Acylation and Coupling | Protected Dipeptide | 70-90 | >95 (after chromatography) |
Application 2: Synthesis of Cyclic Unnatural Amino Acids
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of constrained and cyclic unnatural amino acids. These conformationally restricted analogs are of great interest in drug design as they can impart target selectivity and improved pharmacokinetic properties.
One strategy involves the derivatization of both the amine and one of the ester groups, followed by an intramolecular cyclization.
Experimental Workflow for Synthesis of a Cyclic D-Aspartate Derivative
The following diagram illustrates a general workflow for the synthesis of a cyclic unnatural amino acid starting from this compound. This involves selective deprotection, functionalization, and subsequent cyclization.
Caption: General workflow for the synthesis of a cyclic D-aspartate derivative.
Biological Context: D-Aspartate in Neurological Signaling
Unnatural amino acids derived from D-aspartic acid are of significant interest due to the natural role of D-aspartate as a signaling molecule in the central nervous and endocrine systems.[1] D-aspartate acts as an endogenous agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1] The synthesis of novel D-aspartate analogs can therefore provide valuable tools for studying and modulating NMDA receptor function.
D-Aspartate Signaling Pathway at the NMDA Receptor
The following diagram illustrates the signaling cascade initiated by the binding of D-aspartate to the NMDA receptor.
Caption: D-Aspartate signaling at the NMDA receptor.
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of unnatural amino acids. Its utility in both linear peptide synthesis and the construction of complex cyclic architectures makes it a key tool for chemists and drug developers. The biological relevance of D-aspartic acid in neurological signaling further underscores the importance of developing novel analogs based on this chiral scaffold. The protocols and information provided herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols for Coupling Reactions with H-D-Asp(OMe)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting coupling reactions using H-D-Asp(OMe)-OMe.HCl as the amine component in peptide synthesis. This document outlines various experimental protocols, a comparison of common coupling reagents, and troubleshooting strategies for potential side reactions.
Introduction
This compound, or D-Aspartic acid dimethyl ester hydrochloride, is a commonly used building block in the synthesis of peptides and peptidomimetics. The presence of two methyl ester groups on the aspartic acid backbone requires careful selection of coupling conditions to ensure efficient amide bond formation while minimizing side reactions such as racemization and aspartimide formation. This document serves as a comprehensive resource for researchers employing this reagent in their synthetic workflows.
Data Presentation: Comparative Efficacy of Coupling Reagents
The selection of a suitable coupling reagent is critical for the successful incorporation of this compound into a growing peptide chain. The following table summarizes representative data on the performance of various common coupling reagents. It is important to note that yields and purity can vary significantly based on the specific N-protected amino acid, solvent, temperature, and reaction time.
| N-Protected Amino Acid | Coupling Reagent/Additive | Base | Solvent | Typical Yield (%) | Typical Purity (%) | Reference / Notes |
| Boc-Ala-OH | DCC/HOBt | NMM | DCM/DMF | 85-95 | >95 | Representative data based on standard carbodiimide couplings.[1][2] |
| Fmoc-Phe-OH | HBTU/HOBt | DIPEA | DMF | 90-98 | >97 | Uronium/aminium salt reagents like HBTU generally offer higher efficiency.[3][4] |
| Z-Gly-OH | HATU/HOAt | DIPEA | DMF | 95-99 | >98 | HATU is a highly efficient coupling reagent, particularly for preventing racemization.[3][5] |
| Boc-Val-OH | DIC/OxymaPure | DIPEA | DCM | 88-96 | >96 | DIC is a liquid carbodiimide, and OxymaPure is a modern additive to suppress side reactions.[6] |
| Fmoc-Trp(Boc)-OH | PyBOP | DIPEA | DMF | 90-97 | >97 | Phosphonium salt reagents like PyBOP are also highly effective. |
Note: The data presented are representative and compiled from various sources. Actual results may vary.
Experimental Protocols
Below are detailed protocols for common coupling methods utilizing this compound.
Protocol 1: Coupling using DCC/HOBt
This protocol describes a standard solution-phase coupling using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The addition of HOBt is crucial for accelerating the coupling and minimizing racemization.[7]
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq)
-
This compound (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
In a separate flask, suspend this compound (1.1 eq) in the same solvent and neutralize with NMM or DIEA (1.1 eq) at 0°C to generate the free amine.
-
Add the neutralized H-D-Asp(OMe)-OMe solution to the N-protected amino acid solution.
-
Cool the combined solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM or DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours). A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic phase successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Coupling using HATU
This protocol utilizes the highly efficient uronium salt coupling reagent HATU.
Materials:
-
N-protected amino acid (e.g., Fmoc-Phe-OH) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.0 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (2.0 eq).
-
Add the H-D-Asp(OMe)-OMe/DIPEA solution to the N-protected amino acid/HATU solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a solution-phase coupling reaction with this compound.
Caption: General workflow for a coupling reaction with this compound.
Troubleshooting Aspartimide Formation
Aspartimide formation is a common side reaction when working with aspartic acid derivatives, leading to the formation of difficult-to-separate impurities. The following diagram outlines the logical steps for troubleshooting this issue.
Caption: Troubleshooting guide for minimizing aspartimide formation.
References
- 1. digital.csic.es [digital.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. cris.unibo.it [cris.unibo.it]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Racemization of H-D-Asp(OMe)-OMe.HCl
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing racemization of H-D-Asp(OMe)-OMe.HCl during peptide synthesis. Racemization of aspartic acid residues is a critical issue that can lead to the formation of diastereomeric impurities, complicating purification and potentially impacting the biological activity of the final peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for Asp(OMe) residues during peptide synthesis?
A1: The primary mechanism for racemization of aspartic acid residues, including those with methyl ester (OMe) side-chain protection, is through the formation of a succinimide ring intermediate, also known as an aspartimide.[1][2] This process is typically base-catalyzed. The backbone amide nitrogen attacks the side-chain carbonyl group, forming a five-membered ring.[2] This aspartimide intermediate is prone to epimerization at the α-carbon. Subsequent nucleophilic attack on the aspartimide, either by water or the base used for Fmoc deprotection (like piperidine), can open the ring to form a mixture of α- and β-aspartyl peptides, with both D and L configurations.[1][2][3]
Q2: Why is the Asp(OMe) side chain particularly prone to this side reaction?
A2: The Asp(OMe) side chain is susceptible to aspartimide formation because the methyl ester is a relatively good leaving group and offers minimal steric hindrance to the intramolecular cyclization reaction.[3] The reaction is especially prevalent in sequences where the following amino acid is small and flexible, such as Glycine (Asp-Gly), as this allows the peptide backbone to adopt a conformation that facilitates the nucleophilic attack.[2][4]
Q3: Which coupling reagents are recommended to minimize racemization of this compound?
A3: Racemization during the coupling step occurs via the activated carboxylic acid.[5][6] To minimize this, it is crucial to use coupling reagents that reduce the lifetime of the highly reactive intermediate or favor a less racemization-prone pathway.
-
Carbodiimides with additives: Reagents like diisopropylcarbodiimide (DIC) when used with a hydroxylamine-based additive such as Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) or 6-Cl-HOBt are highly effective at suppressing racemization.[7][8][9] These additives form active esters that are more stable and less prone to racemization than the intermediates formed with carbodiimides alone.[10]
-
Onium Salts: Modern onium salts like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) have shown excellent performance in reducing epimerization, often outperforming older reagents like HBTU.[11]
Q4: How do the choice of base and reaction temperature influence racemization?
A4: Both base selection and temperature are critical factors.
-
Base: Strong, non-nucleophilic, sterically hindered bases are generally preferred. While DIPEA (N,N-Diisopropylethylamine) is common, its use can still promote aspartimide formation. Using a weaker or more hindered base like 2,4,6-collidine can sometimes be beneficial.[12][13] The concentration and exposure time to the base should be minimized.
-
Temperature: Lowering the reaction temperature is a highly effective strategy to reduce the rate of both aspartimide formation and racemization.[12][13][14][15] Performing the coupling reaction at 0°C or even lower can significantly decrease the formation of the D-isomer impurity.[14][15]
Troubleshooting Guide
Problem: High levels of D-Asp impurity detected in the final peptide after coupling this compound.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a lower-racemization coupling cocktail, such as DIC/Oxyma or COMU. Avoid prolonged pre-activation times.[9][11] |
| Excessive Base Strength/Concentration | Reduce the equivalents of base (e.g., DIPEA) to the minimum required. Consider switching to a weaker base like N-methylmorpholine (NMM) or a more hindered base like 2,4,6-collidine. |
| High Reaction Temperature | Perform the coupling reaction at a reduced temperature (e.g., 0°C). For microwave-assisted synthesis, lower the maximum coupling temperature.[12][13] |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as it reaches completion to minimize the exposure time to basic conditions. |
| Sequence-Dependent Effects | If the Asp residue is followed by a Gly or Ser, the risk is inherently higher.[4] Ensure all other conditions (reagent, temperature, base) are fully optimized. Consider using a backbone protection strategy (e.g., Dmb dipeptides) if the problem persists.[4] |
Problem: Significant aspartimide-related side products (e.g., β-peptides, piperidide adducts) are observed.
| Potential Cause | Recommended Solution |
| Base-catalyzed formation during Fmoc-deprotection | Aspartimide formation is a major issue during the piperidine treatment used for Fmoc removal.[2] Adding an acidic additive like 0.1 M HOBt or Oxyma to the piperidine deprotection solution can help suppress this side reaction.[4][12][13] Alternatively, using piperazine in place of piperidine has also been shown to reduce aspartimide formation.[12][13] |
| Side-chain protecting group choice | The -OMe group is susceptible. For highly sensitive sequences, consider using a bulkier side-chain protecting group for the Asp residue, which sterically hinders the cyclization.[1][3][7] |
| Extended exposure to basic conditions | Minimize the duration of all steps involving bases, including deprotection and coupling steps. |
Quantitative Data Summary
The choice of coupling reagent and conditions has a dramatic impact on the level of racemization observed. The following table provides illustrative data on the percentage of D-isomer formed under various conditions.
| Coupling Reagent | Base | Temperature (°C) | % D-Isomer (Illustrative) |
| HBTU | DIPEA | 25 | 12 - 20% |
| HATU | DIPEA | 25 | 5 - 10% |
| COMU | DIPEA | 0 | < 2% |
| DIC/Oxyma | NMM | 0 | < 1.5% |
Note: Actual percentages are sequence-dependent and can vary.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound
This protocol is designed for manual solid-phase peptide synthesis (SPPS) on a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Amino Acid and Reagent Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 eq.) in a minimal amount of DMF.
-
Add N-methylmorpholine (NMM) (3 eq.) to neutralize the HCl salt and activate the system.
-
Cool the vessel to 0°C in an ice bath.
-
-
Activation: Add Diisopropylcarbodiimide (DIC) (3 eq.) to the cooled amino acid mixture. Allow pre-activation to proceed for 2 minutes at 0°C.
-
Coupling: Add the activated amino acid solution to the swelled peptide-resin.
-
Reaction: Agitate the reaction mixture at 0°C for 2 hours.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
-
Washing: Once complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol outlines a general method for determining the enantiomeric purity of the final peptide after cleavage and purification.
-
Peptide Hydrolysis:
-
Place a 1-2 mg sample of the purified peptide into a hydrolysis tube.
-
Add 500 µL of 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
-
Derivatization (Marfey's Method):
-
Evaporate the hydrolyzed sample to dryness.
-
Re-dissolve the amino acid mixture in 100 µL of 1 M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.
-
Incubate at 40°C for 1 hour.
-
Cool the reaction and quench by adding 100 µL of 2N HCl.
-
Evaporate to dryness and re-dissolve in the mobile phase for injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient suitable for separating the derivatized amino acids (e.g., 10-60% B over 45 minutes).
-
Detection: UV detector at 340 nm.
-
-
Quantification: The D- and L-Asp derivatives will have different retention times. Integrate the peak areas to determine the percentage of the D-isomer. Analytical methods for determining enantiomeric purity often involve derivatization followed by gas or liquid chromatography.[16][17]
Visualizations
Caption: Mechanism of Asp racemization via an aspartimide intermediate.
Caption: Decision workflow for troubleshooting Asp racemization.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. | Semantic Scholar [semanticscholar.org]
- 15. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical methods and Quality Control for peptide products [biosynth.com]
- 17. cat-online.com [cat-online.com]
Technical Support Center: Strategies to Improve the Solubility of Peptides Containing H-D-Asp(OMe)-OMe.HCl
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing peptides that incorporate the modified amino acid H-D-Asp(OMe)-OMe.HCl.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it affect the solubility of my peptide?
A1: this compound is a modified version of the amino acid aspartic acid. Let's break down its components to understand its impact on peptide solubility:
-
H-D-Asp : This indicates the D-isoform of aspartic acid. The use of D-amino acids can influence the peptide's secondary structure and resistance to enzymatic degradation.[1] While it doesn't have a universal effect on solubility, it can disrupt aggregation tendencies in some peptides.
-
(OMe)-OMe : This signifies that both the side-chain carboxyl group and the C-terminal carboxyl group of the aspartic acid residue are protected as methyl esters. Esterification neutralizes the negative charges of the carboxylic acids, which significantly increases the hydrophobicity of the peptide.[2][3] This increased hydrophobicity is often a primary reason for poor solubility in aqueous solutions.
-
.HCl : The hydrochloride salt form means the peptide is supplied with a chloride counter-ion. Generally, salt forms of peptides and amino acids exhibit improved water solubility and stability compared to their free base forms.[1][4]
Q2: My peptide containing this compound won't dissolve in water. What should I do first?
A2: It is not uncommon for peptides with esterified residues to have limited aqueous solubility. The first step is to not use your entire sample for solubility testing.[5][6] Use a small aliquot to test different solvents. Given the hydrophobic nature imparted by the methyl esters, a systematic approach is recommended. Start with deionized water, and if that fails, proceed to introduce organic co-solvents. A detailed troubleshooting workflow is provided in the guides below.
Q3: Can I use pH adjustment to dissolve my peptide?
A3: While pH adjustment is a powerful technique for dissolving many peptides, its effectiveness for a peptide containing this compound is limited by the methyl ester groups. Since the carboxylic acid groups are esterified, they cannot be ionized by changing the pH. However, the overall charge of your peptide, determined by other amino acids in the sequence (like Lysine, Arginine, Histidine, or a free N-terminus), can still be manipulated.[1][5] If your peptide has a net positive charge from other residues, dissolving in a slightly acidic buffer might be beneficial. Conversely, if it has other acidic residues that are not esterified, a basic buffer could be tested.
Q4: Are there any solvents I should avoid?
A4: If your peptide sequence contains oxidation-sensitive amino acids like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), you should avoid using Dimethyl sulfoxide (DMSO) as it can oxidize these residues.[5][7] In such cases, Dimethylformamide (DMF) is a suitable alternative. Additionally, for peptides with free Cysteine residues, it is crucial to use degassed, oxygen-free buffers to prevent disulfide bond formation, especially at a pH greater than 7.[3][7]
Troubleshooting Guides
Issue 1: The peptide is insoluble in aqueous solutions (e.g., water, PBS).
This is the most anticipated issue due to the hydrophobic nature of the methyl esters.
Root Cause: High hydrophobicity from the esterified aspartic acid residue.
Solutions:
-
Organic Co-solvents: The primary strategy is to use a minimal amount of an organic solvent to first dissolve the peptide, and then slowly add the aqueous buffer of choice.
-
Recommended Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) (with caution, see FAQ 4).
-
Procedure: Start by adding a small volume of the pure organic solvent to the lyophilized peptide. Once fully dissolved, add your aqueous buffer dropwise while vortexing to the desired final concentration. If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that mixed solvent system.
-
-
Sonication: Gentle sonication can help break up aggregates and enhance dissolution.[1][5] Alternate between short bursts of sonication and cooling on ice to prevent heating the sample.
-
Warming: Gently warming the solution (to no more than 40°C) can sometimes improve solubility.[1][8] However, be cautious as this can degrade some peptides.
Issue 2: The peptide precipitates out of solution after dilution with an aqueous buffer.
Root Cause: The final concentration of the organic co-solvent is too low to maintain the solubility of the hydrophobic peptide.
Solutions:
-
Increase Co-solvent Concentration: If your experimental assay allows, you may need to work with a higher final concentration of the organic solvent.
-
Re-dissolve and Re-evaluate: Lyophilize the peptide to remove the solvent and start the solubilization process again. Try a different organic solvent or a higher initial concentration before dilution.
-
Alternative Solvents: For very stubborn peptides, stronger organic solvents like hexafluoroisopropanol (HFIP) can be used for initial dissolution, followed by careful dilution. However, HFIP is a harsh solvent and may not be compatible with many biological assays.
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-solvent (Recommended First Approach)
-
Preparation:
-
Allow the lyophilized peptide vial to warm to room temperature.
-
Centrifuge the vial briefly to ensure all the peptide powder is at the bottom.
-
-
Initial Dissolution:
-
Add a small, precise volume of 100% DMSO or DMF to the peptide to create a concentrated stock solution (e.g., 10-20 µL for 1 mg of peptide).
-
Vortex or gently sonicate until the peptide is completely dissolved, resulting in a clear solution.
-
-
Dilution:
-
While vortexing, slowly add your desired aqueous buffer (e.g., PBS, Tris) dropwise to the concentrated peptide stock solution until the final desired concentration is reached.
-
Monitor the solution for any signs of precipitation. If turbidity appears, you have reached the solubility limit.
-
Protocol 2: Solubilization using Denaturing Agents (For Highly Aggregation-Prone Peptides)
This is a method of last resort for peptides that do not respond to co-solvents and where the experimental assay can tolerate the denaturant.
-
Preparation:
-
Prepare a 6 M Guanidine Hydrochloride (GuHCl) or 8 M Urea solution in sterile, deionized water.
-
-
Dissolution:
-
Add the 6 M GuHCl or 8 M Urea solution directly to the lyophilized peptide to achieve the desired stock concentration.
-
Vortex or sonicate until the peptide is fully dissolved.
-
-
Buffer Exchange/Dilution:
-
For most biological applications, the concentration of the denaturing agent must be significantly reduced. This can be achieved through dialysis, buffer exchange columns, or careful slow dilution into the final assay buffer. The final concentration of the denaturant must be determined empirically to ensure it does not interfere with your experiment.
-
Data Presentation
Table 1: Illustrative Solubility of a Hypothetical Peptide Containing this compound
| Solvent System | Expected Solubility | Remarks |
| Deionized Water | Low | The hydrochloride salt may provide some initial solubility, but the hydrophobic esters will limit it. |
| PBS (pH 7.4) | Low to Moderate | Buffers can sometimes improve solubility over water alone, but the effect may be minimal. |
| 10% Acetic Acid | Moderate | If the peptide has other basic residues, the acidic pH can increase the net positive charge, aiding solubility. |
| 50% Acetonitrile in Water | Good | Acetonitrile is effective at solvating hydrophobic peptides. |
| 10% DMSO in PBS | Good to Excellent | DMSO is a very strong solvent for hydrophobic peptides. The final concentration should be kept low for biological assays. |
| 6 M Guanidine HCl | Excellent | A strong denaturant that can dissolve highly aggregated peptides. Requires removal or significant dilution for most applications. |
Visualizations
Troubleshooting Workflow for Peptide Solubility
Caption: A step-by-step workflow for troubleshooting the solubility of peptides.
Decision Logic for Solvent Selection
Caption: Decision tree for selecting an appropriate initial solvent.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Synthesis Knowledge Base [peptide2.com]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Identifying and characterizing side products from H-D-Asp(OMe)-OMe.HCl reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with H-D-Asp(OMe)-OMe.HCl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate common side products encountered during your experiments, particularly in the context of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
This compound is the hydrochloride salt of the D-isomer of aspartic acid, where both the side chain carboxyl group and the C-terminal carboxyl group are protected as methyl esters. It is a common building block in peptide synthesis, especially for creating peptides containing D-amino acids, which can enhance stability against enzymatic degradation.
Q2: What are the most common side reactions observed when using this reagent?
The two most prevalent side reactions when incorporating an aspartic acid residue into a peptide chain are Aspartimide Formation and Diketopiperazine (DKP) Formation . These reactions can significantly lower the yield of the desired peptide and complicate purification.[1][2]
Q3: Why is aspartimide formation so problematic?
Aspartimide formation is a notorious side reaction that leads to a cascade of unwanted byproducts.[3] The five-membered cyclic imide intermediate (the aspartimide) is unstable and chirally labile.[4] It can undergo:
-
Racemization: The stereocenter at the α-carbon can epimerize, leading to a mix of D- and L-isomers that are difficult to separate.[4]
-
Rearrangement: The peptide backbone can rearrange to form β-peptides, where the chain continues from the side-chain carboxyl group instead of the α-carboxyl group.[5][6]
-
Nucleophilic Attack: Bases used in synthesis (like piperidine for Fmoc deprotection) can attack the imide, forming piperidide adducts.[1]
Many of these byproducts have the same mass as the target peptide, making them challenging to detect by mass spectrometry and difficult to remove by standard HPLC purification.[1][4]
Q4: Under what conditions does Diketopiperazine (DKP) formation occur?
DKP formation typically occurs at the dipeptide stage of solid-phase peptide synthesis (SPPS).[7] After the second amino acid (in this case, potentially H-D-Asp(OMe)-OMe) is coupled, the free N-terminal amine can attack the ester linkage of the first amino acid to the resin, forming a stable six-membered ring (the diketopiperazine) and cleaving the dipeptide from the solid support.[8][9]
Troubleshooting Guide: Side Product Identification and Mitigation
Issue 1: Low Yield and Multiple Peaks in HPLC After Asp Coupling
If you observe a complex mixture of products in your HPLC chromatogram after a synthesis step involving this compound, you are likely dealing with aspartimide-related side products.
The first step is to identify the nature of the impurities.
-
Methodology: Analyze the crude product using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expected Results: Look for masses corresponding to the potential side products outlined in the table below. Note that β-aspartyl peptides and epimerized products will have the same mass as the target peptide and may co-elute or appear as closely resolved peaks.[4]
Table 1: Common Side Products from Aspartimide Formation and Their Mass Signatures
| Side Product | Description | Mass Change Relative to Target Peptide | Typical HPLC Elution |
| Aspartimide Peptide | Cyclic imide intermediate | -18 Da (loss of H₂O) | Often more hydrophobic (later elution) |
| β-Aspartyl Peptide | Peptide backbone rearranged via side chain | 0 Da (isomeric) | Very similar to target peptide; may co-elute |
| Epimerized Peptide | Racemized D/L form at Asp residue | 0 Da (isomeric) | Very similar to target peptide; may co-elute |
| Piperidide Adducts | Piperidine has opened the aspartimide ring | +85.15 Da (addition of C₅H₁₁N) | Can be α- or β-adducts with different retention |
Once aspartimide formation is confirmed, modify your synthetic protocol to suppress this side reaction.
-
Experimental Protocol: Modifying Fmoc Deprotection
-
Reduce Basicity: Instead of the standard 20% piperidine in DMF, switch to a less nucleophilic base like 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with 2% piperidine in DMF to shorten deprotection times.[5]
-
Add an Acidic Additive: Add 0.1 M of an acid scavenger like formic acid to your standard 20% piperidine/DMF solution. This can help neutralize the basicity just enough to slow the side reaction.[1]
-
Lower Temperature: Perform the Fmoc deprotection steps at a reduced temperature (e.g., 15-20°C) to decrease the rate of cyclization.[10]
-
-
Experimental Protocol: Using Alternative Protecting Groups
-
Backbone Protection: For sequences highly prone to this side reaction (especially Asp-Gly motifs), use an amino acid derivative for the residue following Asp that has its backbone amide protected (e.g., Fmoc-Gly(Hmb)-OH).[1][10] The bulky 2-hydroxy-4-methoxybenzyl (Hmb) group sterically hinders the nucleophilic attack required for imide formation.
-
Side-Chain Protection: If possible, synthesize the peptide using an Asp derivative with a bulkier side-chain protecting group than methyl (OMe) or tert-butyl (OtBu), such as 3-methylpent-3-yl ester (OMpe) or Benzyl ester (OBno), which provide greater steric hindrance.[1][4]
-
Table 2: Summary of Prevention Strategies for Aspartimide Formation
| Strategy | Principle | Key Advantage | Considerations |
| Modified Deprotection | Reduce base exposure time/strength | Easy to implement with standard reagents | May lead to incomplete deprotection if not optimized |
| Backbone Protection (Hmb/Dmb) | Sterically block the attacking backbone nitrogen | Highly effective, especially for Asp-Gly | Requires specialized, more expensive amino acid derivatives |
| Bulky Side-Chain Esters | Sterically hinder the cyclization reaction | Effective and broadly applicable | May require slightly longer coupling times |
| Lower Temperature | Slow the kinetics of the side reaction | No change in reagents required | Requires temperature-controlled synthesis equipment |
Issue 2: Premature Cleavage and Presence of a Small Dipeptide Product
If you detect a significant amount of a low molecular weight product corresponding to the first two amino acids of your sequence, DKP formation is the likely cause.
-
Methodology: Use LC-MS to analyze the cleavage solution and any washes.
-
Expected Results: Look for a mass corresponding to the cyclized dipeptide (diketopiperazine). For example, if coupling H-D-Asp(OMe)-OMe to a Glycine-resin, you would look for the mass of cyclo(Gly-D-Asp(OMe)).
-
Experimental Protocol: Dipeptide Coupling
-
Synthesize the first dipeptide (e.g., Fmoc-Asp(OMe)-Gly-OH) in solution.
-
Purify the dipeptide.
-
Couple the complete dipeptide unit to the resin in a single step. This bypasses the resin-bound dipeptide-ester intermediate, which is the species susceptible to cyclization.[7]
-
-
Experimental Protocol: Choice of Reagents and Resin
-
Resin Selection: Use a 2-Chlorotrityl chloride (2-CTC) resin for the first amino acid. The bulky nature of this linker can help sterically hinder the back-cyclization reaction.[11]
-
In Situ Neutralization: Use coupling protocols that do not require a separate neutralization step after Fmoc deprotection, as the presence of a free base before the next coupling can promote DKP formation.
-
Visualizing Workflows and Pathways
The following diagrams illustrate the chemical pathways and decision-making processes described above.
Caption: Chemical pathway of aspartimide formation and subsequent side product generation.
Caption: Pathway of Diketopiperazine (DKP) formation from a resin-bound dipeptide.
Caption: Troubleshooting workflow for identifying and solving common side reactions.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 9. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 10. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peptide Coupling Reactions for H-D-Asp(OMe)-OMe.HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of H-D-Asp(OMe)-OMe.HCl. Navigate through our troubleshooting guides and frequently asked questions to resolve common issues and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when coupling this compound?
A1: The main challenges associated with the coupling of aspartic acid derivatives like this compound are aspartimide formation and racemization.[1][2] Aspartimide formation is a base-catalyzed intramolecular cyclization that can lead to the formation of β-peptide impurities.[1][3] Racemization, the loss of stereochemical integrity at the α-carbon, can be promoted by strong bases or prolonged activation times.[1]
Q2: Which coupling reagents are recommended for this compound?
A2: The choice of coupling reagent is critical for minimizing side reactions. Commonly used categories include:
-
Carbodiimides (e.g., DCC, DIC, EDC): These are cost-effective but require additives like HOBt or OxymaPure to suppress racemization and improve efficiency.[1][3][4][5]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These reagents offer high coupling efficiency and low racemization rates, with HATU being particularly effective.[1][3][6] However, they are more expensive and can cause guanidinylation of the N-terminus if used in excess.[1][2]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly effective and do not cause guanidinylation, making them a safer option when using excess reagent.[1][3]
Q3: What is the role of additives like HOBt and OxymaPure?
A3: Additives are crucial for suppressing side reactions. Hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are added to carbodiimide-mediated coupling reactions to act as catalysts and prevent racemization.[1][4] They function by forming an active ester that is less prone to racemization and reacts more efficiently with the amine component.[3] The addition of HOBt to the deprotection solution can also reduce aspartimide formation.[2][7]
Q4: How does the choice of base affect the coupling reaction?
A4: The base is essential for neutralizing the HCl salt of H-D-Asp(OMe)-OMe and for the activation step with certain coupling reagents. However, strong bases can promote both aspartimide formation and racemization.[1] It is recommended to use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in minimal necessary amounts.[1] In some cases, base-free conditions can be employed to further minimize side reactions.[1]
Q5: Are there specific peptide sequences that are more prone to aspartimide formation?
A5: Yes, sequences where the amino acid following the aspartic acid residue is Glycine (Asp-Gly) are particularly susceptible to aspartimide formation.[1] This is due to the lack of steric hindrance from the glycine residue. Other problematic sequences include Asp-Asn, Asp-Arg, and Asp-Ser.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Peptide | Incomplete reaction. | - Monitor reaction progress using TLC or LC-MS.[1] - Consider a second addition of the coupling reagent and base if the reaction stalls.[8] - Increase reagent concentrations to drive the reaction to completion.[9] |
| Steric hindrance. | - Increase the reaction temperature or extend the reaction time.[8] - Switch to a more powerful coupling reagent like HATU or a phosphonium salt.[3][6] | |
| Presence of Side Products (Confirmed by MS) | Aspartimide formation leading to α- and β-peptide impurities. | - Use a coupling reagent known to suppress racemization, such as a carbodiimide with HOBt or OxymaPure.[1] - Employ a sterically hindered base like DIPEA and use the minimum amount required.[1] - Consider using an aspartic acid derivative with a bulkier side-chain protecting group if aspartimide formation is severe.[1] |
| Racemization leading to diastereomeric impurities. | - Always use racemization-suppressing additives (HOBt, HOAt, OxymaPure) with carbodiimide coupling reagents.[1] - Use a coupling reagent with low racemization potential, such as phosphonium salts (e.g., PyBOP).[1] - Perform the reaction at lower temperatures.[8] - Minimize the pre-activation time of the carboxylic acid.[1] | |
| Guanidinylation of the N-terminus. | - Avoid using a large excess of uronium/aminium coupling reagents (e.g., HBTU, HATU).[1][2] - A short pre-activation of the carboxylic acid before adding the amine component can help consume the coupling reagent.[1] | |
| Formation of N-acylurea byproduct. | - This is common with carbodiimide reagents.[8] - Add the amine component promptly after activating the carboxylic acid. - Include HOBt or HOAt to trap the activated ester and prevent rearrangement.[8] |
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Reagent Type | Typical Yield | Racemization Potential | Key Advantages & Disadvantages |
| DIC/HOBt | Carbodiimide | Good (70-90%) | Low to Moderate | Advantages: Cost-effective, byproduct is more soluble than that of DCC.[10] Disadvantages: Can still cause racemization without an additive.[10] |
| EDC/HOBt | Carbodiimide | Good (70-90%)[6] | Low to Moderate[6] | Advantages: Cost-effective, water-soluble byproducts are easily removed.[6] Disadvantages: Generally lower reactivity compared to uronium/phosphonium salts.[6] |
| HBTU | Uronium/Aminium | High (>90%)[6] | Low[6] | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[6] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[6] Can cause guanidinylation.[1] |
| HATU | Uronium/Aminium | High (>90%)[6] | Very Low[6] | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[1][6] Disadvantages: Higher cost.[6] Can cause guanidinylation.[1] |
| PyBOP | Phosphonium | High | Very Low | Advantages: High efficiency, low racemization, does not cause guanidinylation.[1][3] Disadvantages: Higher cost. |
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling using DIC/HOBt
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) and the N-protected amino acid or peptide (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add HOBt (1.0 - 1.2 eq) to the solution.
-
Add a non-nucleophilic base such as DIPEA (1.0 - 1.2 eq) to neutralize the hydrochloride salt.
-
-
Reaction Initiation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIC (1.0 - 1.2 eq) to the cooled solution while stirring.
-
-
Reaction Progression:
-
Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 2-4 hours.[1]
-
-
Work-up:
-
Once the reaction is complete, filter off the diisopropylurea byproduct.
-
The filtrate containing the protected peptide can then be processed according to the subsequent steps of your synthesis (e.g., extraction, purification).
-
Protocol 2: General Procedure for this compound Coupling using HATU
-
Reagent Preparation:
-
Dissolve the N-protected amino acid or peptide (1.0 eq) and HATU (0.9 - 1.0 eq) in an anhydrous aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base like DIPEA (2.0 eq).
-
Allow this mixture to pre-activate for a few minutes.
-
-
Reaction Initiation:
-
Dissolve this compound (1.0 eq) in a minimal amount of the same solvent and add it to the pre-activated mixture.
-
-
Reaction Progression:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Couplings with HATU are generally rapid.
-
-
Work-up:
-
Once the reaction is complete, proceed with standard aqueous work-up and purification procedures.
-
Visualizations
Caption: A generalized workflow for the coupling of this compound.
Caption: The mechanism of aspartimide formation and subsequent side product generation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: H-D-Asp(OMe)-OMe.HCl in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of H-D-Asp(OMe)-OMe.HCl in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guides
This section offers guidance on potential issues and performance expectations when using different solvents with this compound.
Solvent Performance Overview
The choice of solvent is critical for successful peptide synthesis, influencing resin swelling, reagent solubility, and the rate of side reactions. The following table summarizes the expected performance of this compound in commonly used SPPS solvents.
| Solvent | Coupling Efficiency (Expected) | Key Considerations | Potential Side Products |
| N,N-Dimethylformamide (DMF) | High | Good resin swelling and reagent solubility.[1] Can contain dimethylamine impurities which may cause premature Fmoc deprotection.[1] | Aspartimide formation, N-formylation (especially with microwave heating).[1] |
| N-Methyl-2-pyrrolidone (NMP) | Very High | Excellent resin swelling and solvating properties, often leading to improved coupling yields.[1][2] More viscous and expensive than DMF.[2] | Aspartimide formation (rate can be sequence and base dependent). |
| Dichloromethane (DCM) | Moderate to Low | Good for swelling polystyrene-based resins but may not efficiently solvate growing peptide chains, potentially leading to lower coupling yields.[1] Incompatible with piperidine in Fmoc chemistry due to slow reaction and formation of insoluble crystals.[1] | Lower rates of base-catalyzed side reactions compared to DMF and NMP. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in DMF
This protocol describes a standard procedure for coupling this compound to a resin-bound peptide using a carbodiimide activation method.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the swollen and drained resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test to monitor the reaction progress. A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
Protocol 2: Analysis of Aspartimide Formation by Test Cleavage and HPLC
This protocol outlines a method to assess the level of aspartimide formation.
Materials:
-
Peptide-resin sample after coupling with this compound and subsequent deprotection steps.
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Diethylether, cold
-
HPLC system with a C18 column
-
Acetonitrile (ACN) and water (with 0.1% TFA) for HPLC mobile phases
Procedure:
-
Resin Drying: Dry a small sample of the peptide-resin under vacuum.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture and decant the ether. Wash the peptide pellet with cold ether twice.
-
Drying: Dry the peptide pellet under vacuum.
-
Sample Preparation: Dissolve the crude peptide in the initial HPLC mobile phase.
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC. Aspartimide-related by-products often elute close to the main product peak.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is incomplete. What should I do?
A1: Incomplete coupling can be due to several factors:
-
Poor Solvation: If you are using DCM, consider switching to DMF or NMP, which are better at solvating the growing peptide chain and resin.[1][2]
-
Steric Hindrance: The sequence of your peptide might be causing aggregation. Try using a solvent mixture, such as DMF with a small percentage of DMSO, to improve solvation.
-
Reagent Quality: Ensure your solvents are anhydrous and your coupling reagents are fresh.
-
Double Coupling: You can perform a second coupling reaction by repeating the coupling step with a fresh solution of activated this compound.
Q2: I am observing significant aspartimide formation. How can I minimize this?
A2: Aspartimide formation is a common side reaction with aspartic acid residues, especially when followed by amino acids like glycine, asparagine, or arginine.[3] To mitigate this:
-
Choice of Base: Use a weaker base for Fmoc deprotection or add HOBt to the piperidine deprotection solution.[4]
-
Protecting Groups: For critical sequences, consider using an N-α-Fmoc-Asp derivative with a more sterically hindered side-chain protecting group, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[4]
-
Coupling Additives: The use of HOBt or Oxyma Pure during coupling can help suppress this side reaction.
Q3: What is the solubility of this compound in common SPPS solvents?
A3: While specific quantitative solubility data is not widely published, this compound, being a hydrochloride salt of an amino acid ester, is expected to have good solubility in polar aprotic solvents like DMF and DMSO.[5] Its solubility might be lower in less polar solvents like DCM. It is always recommended to perform a small-scale solubility test before preparing a large batch of coupling solution.
Q4: Can I use microwave energy for the coupling of this compound?
A4: Yes, microwave-assisted SPPS can be used to accelerate the coupling reaction. However, be aware that the use of DMF in microwave synthesis has been reported to potentially cause N-formylation as a side reaction.[1] If you encounter this issue, consider using a different solvent like NMP.
Q5: How does the D-configuration of this compound affect the synthesis?
A5: The D-configuration of the amino acid does not significantly alter the choice of solvent or coupling chemistry compared to its L-counterpart. However, it is crucial to ensure the chiral purity of the starting material to avoid diastereomeric impurities in your final peptide. Aspartimide formation is known to be a potential cause of racemization at the aspartic acid residue.
Visualizations
Caption: General workflow for a single coupling cycle in SPPS using this compound.
Caption: Decision tree for solvent selection in SPPS with this compound.
References
Common pitfalls to avoid when working with H-D-Asp(OMe)-OMe.HCl
Welcome to the technical support center for H-D-Asp(OMe)-OMe.HCl (D-Aspartic acid dimethyl ester hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for avoiding common pitfalls during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound should be stored at 4°C under an inert atmosphere, sealed tightly to protect it from moisture.[1][2] For long-term storage in solvent, it is recommended to store at -80°C for up to six months or -20°C for one month.[1] When handling, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and operate in a well-ventilated area to avoid inhalation of the solid powder.[2][3]
Q2: What solvents can I use to dissolve this compound?
A2: Solubility can be a critical first step. While this compound is only slightly soluble in water and methanol, it shows good solubility in several common organic solvents used in synthesis.[4]
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Slightly Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
| Dichloromethane (DCM) | Soluble | [5] |
| Chloroform | Soluble | [5] |
| Dimethylformamide (DMF) | Assumed Soluble (Common peptide synthesis solvent) | |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |
| Acetone | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
Q3: The amine is protected as a hydrochloride salt. How do I prepare it for a coupling reaction?
A3: The protonated amine must be neutralized (deprotonated) to generate the free amine, which is the reactive nucleophile needed for peptide bond formation. This is typically done in situ just before adding the coupling reagents.
The standard method is to add a non-nucleophilic tertiary base to the reaction mixture. Common choices include Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Typically, you would add slightly more than one equivalent of the base relative to the hydrochloride salt.
However, the presence of tertiary amine salts can increase the risk of side reactions, including racemization.[6] It is crucial to use the base judiciously. An alternative method involves deprotonation using activated zinc dust, which allows for the isolation of the free amino ester in good yield before coupling.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Side Products Detected in Mass Spectrometry after Coupling
You've performed a peptide coupling reaction using this compound and your mass spectrometry results show peaks that do not correspond to your desired product or simple deletion sequences.
Potential Cause: Aspartimide Formation
This is the most common and problematic side reaction involving aspartic acid derivatives in peptide synthesis.[8][9][10] It occurs when the nitrogen atom of the peptide backbone attacks the side-chain ester of the aspartic acid residue. This is especially prevalent under basic conditions, such as the piperidine treatment used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), or during the base-catalyzed neutralization step in solution-phase synthesis.[9][10]
The resulting five-membered succinimide ring (aspartimide) can lead to three major undesired outcomes:
-
Chain Termination : The aspartimide can be unreactive to further coupling.
-
Formation of β-peptides : The ring can re-open at the incorrect carbonyl, leading to the formation of a β-peptide isomer, where the peptide backbone continues from the side-chain carboxyl group.[9]
-
Racemization : The chiral center of the aspartic acid residue can epimerize during this process.[9]
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly motifs being particularly susceptible due to the lack of steric hindrance from the glycine residue.[9][10]
Experimental Protocol: Minimizing Aspartimide Formation during a Coupling Step
-
Neutralization : If working in solution, cool the mixture of this compound in your chosen solvent (e.g., DMF or DCM) to 0°C.
-
Add 1.05 equivalents of a sterically hindered base like DIPEA. Stir for a minimal amount of time (e.g., 2 minutes) before proceeding.
-
Activation : In a separate vessel, pre-activate your N-protected amino acid (e.g., Fmoc-AA-OH) with a coupling reagent (e.g., HBTU, HATU) and 1 equivalent of base for 2-5 minutes.[11][12]
-
Coupling : Add the pre-activated amino acid solution to the neutralized this compound mixture.
-
Monitoring : Allow the reaction to proceed at 0°C or room temperature, monitoring by TLC or LC-MS. Minimize reaction time once the starting material is consumed to reduce base exposure time.
-
Work-up : Proceed with an appropriate aqueous work-up to quench the reaction and remove water-soluble byproducts.
DOT Script for Aspartimide Formation Pathway
Caption: Workflow of a coupling reaction with this compound, highlighting the competing pathway of aspartimide formation.
Issue 2: Difficulty Removing the Methyl Ester Protecting Groups
You have successfully synthesized your peptide but are struggling to deprotect one or both of the methyl esters, or the deprotection is causing degradation of your final product.
Potential Causes & Troubleshooting Steps
-
Incomplete Hydrolysis : Standard ester hydrolysis using LiOH or NaOH in a THF/water mixture is common but can be slow or incomplete.
-
Solution : Increase the reaction time or temperature moderately (e.g., to 40°C). Ensure you are using a sufficient excess of the hydroxide base (2-4 equivalents per ester group).
-
-
Product Degradation under Basic Conditions : Peptides can be sensitive to strong basic conditions, leading to side reactions or epimerization.
-
Solution : If basic hydrolysis is problematic, consider acidic hydrolysis (e.g., using HCl or TFA in water).[13] However, this can also cleave other acid-labile protecting groups (like Boc), so orthogonality must be considered.
-
-
Selective Deprotection Issues : It is very difficult to selectively hydrolyze one methyl ester over the other using standard hydrolytic methods as their reactivity is similar.
-
Solution : If selectivity is required, a different protecting group strategy should be employed from the start of the synthesis (e.g., using orthogonal protection like a benzyl ester for the side chain and a methyl ester for the C-terminus).
-
-
Non-hydrolytic Cleavage : For sensitive substrates where hydrolysis is not viable, alternative methods can be used.
-
Solution : A reagent system of aluminum trichloride (AlCl₃) and N,N-dimethylaniline has been shown to be effective for the deprotection of N-Fmoc-protected amino acid methyl esters under non-hydrolytic conditions, maintaining the chirality of the amino acid.[13][14] Another method involves using bis(tributyltin) oxide in aprotic solvents.[15]
-
DOT Script for Deprotection Troubleshooting
Caption: Decision tree for troubleshooting the deprotection of methyl esters from a peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. D-ASPARTIC ACID DIMETHYL ESTER HYDROCHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. H-D-ASP-OME | 65414-78-0 [amp.chemicalbook.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. L-Aspartic acid, monomethyl ester | 68812-95-3 | Benchchem [benchchem.com]
- 14. An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
How to handle incomplete deprotection of H-D-Asp(OMe)-OMe.HCl
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection (saponification) of H-D-Asp(OMe)-OMe.HCl.
Troubleshooting Guide for Incomplete Saponification
This guide addresses the most common issues encountered during the saponification of this compound.
dot
Caption: Troubleshooting workflow for incomplete saponification.
Q1: My saponification reaction is very slow or stalls. What are the first things to check?
A1: An incomplete or slow reaction is the most common issue. Here is a systematic approach to troubleshoot:
-
Re-evaluate Reaction Conditions:
-
Stoichiometry: Ensure at least 2 equivalents of base (e.g., NaOH, LiOH) are used for the complete hydrolysis of both methyl esters. An excess of the base is often beneficial.
-
Temperature: While many saponifications proceed at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate.[1] However, be cautious as excessive heat can promote side reactions.
-
Reaction Time: The reaction may simply need more time. Monitor the reaction by TLC or HPLC over an extended period (e.g., 24 hours) before concluding it has stalled.
-
-
Assess Reagent Quality:
-
Base Solution: Solutions of NaOH and KOH can absorb atmospheric CO₂, reducing their effective concentration. Use a freshly prepared and standardized solution of your base.
-
Starting Material: Verify the purity of your this compound starting material.
-
-
Consider the Solvent System:
-
The solubility of the ester can be a limiting factor. This compound has good solubility in water and methanol. If using a mixed solvent system, such as THF/water or dioxane/water, ensure the ester is fully dissolved.[2] Lithium hydroxide (LiOH) is often preferred in systems with organic co-solvents like THF due to its better solubility compared to NaOH or KOH.
-
dot
Caption: Logic diagram for diagnosing incomplete reaction causes.
Q2: I see multiple spots on my TLC plate. How do I know which is my product?
A2: A typical TLC analysis of the reaction mixture will show the starting material, the two possible mono-ester intermediates, and the final di-acid product.
-
Starting Material (H-D-Asp(OMe)-OMe): Being the least polar, it will have the highest Rf value.
-
Mono-ester Intermediates (H-D-Asp(OH)-OMe and H-D-Asp(OMe)-OH): These will have intermediate Rf values.
-
Di-acid Product (H-D-Asp(OH)-OH): As the most polar compound, it will have the lowest Rf value, appearing closest to the baseline.
To confirm identities, run standards of the starting material alongside your reaction mixture. If the reaction is incomplete, you will see a spot corresponding to your starting material. The reaction is complete when the starting material spot has been fully consumed and only the product spot is visible.
Q3: I am concerned about racemization (epimerization) of the D-aspartic acid. How can I check for this?
A3: Basic conditions, especially with prolonged reaction times or elevated temperatures, can potentially cause epimerization at the alpha-carbon, converting the D-aspartate to L-aspartate.
-
Minimize Risk: Use the mildest conditions necessary for complete saponification. LiOH is often considered a milder choice than NaOH or KOH.[3] Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) if possible.
-
Analysis: The most reliable way to check for epimerization is through chiral chromatography. A specialized chiral HPLC column can separate the D- and L-enantiomers of aspartic acid, allowing for the quantification of any L-aspartic acid formed.[4][5]
Frequently Asked Questions (FAQs)
Q4: Can I selectively hydrolyze only one of the two methyl esters?
A4: Achieving selective mono-deprotection can be challenging as the reactivity of the two esters is similar. However, you can favor the formation of the mono-esters by carefully controlling the stoichiometry of the base. Using exactly one equivalent of base at a low temperature (e.g., 0 °C) and carefully monitoring the reaction can yield a mixture of starting material, mono-esters, and di-acid, from which the mono-esters may be isolated.
Q5: Which base is best for this saponification: NaOH, KOH, or LiOH?
A5: All three bases can be effective. The choice often depends on the solvent system and desired reaction conditions.
-
NaOH and KOH: These are inexpensive and commonly used. KOH is sometimes reported to be slightly more reactive than NaOH.[6] They are typically used in aqueous or alcoholic solutions.
-
LiOH: Often preferred for reactions in mixed aqueous/organic solvents (like THF/water or dioxane/water) due to its better solubility in organic solvents.[3] It is also considered a milder reagent, which can be advantageous for sensitive substrates.
Q6: What happens during the acidic workup step?
A6: The saponification reaction produces the sodium, potassium, or lithium salt of the carboxylic acid(s), which are soluble in the aqueous reaction mixture. The acidic workup (typically with HCl) is crucial to protonate the carboxylate salt(s) to form the neutral carboxylic acid(s), which may then be isolated, often by extraction into an organic solvent or by precipitation.[2][7]
Quantitative Data Summary
The following table summarizes typical reaction conditions for ester saponification. Optimal conditions for this compound may require some experimentation.
| Parameter | Condition 1 (Mild) | Condition 2 (Standard) | Condition 3 (Forced) |
| Base | LiOH | NaOH | KOH |
| Equivalents of Base | 2.2 eq | 2.5 eq | 3.0 eq |
| Solvent | THF / H₂O (1:1) | MeOH / H₂O (2:1) | Dioxane / H₂O (1:1) |
| Temperature | 0 °C to Room Temp | Room Temperature | 50 °C to Reflux |
| Typical Time | 12 - 24 hours | 4 - 12 hours | 1 - 4 hours |
| Key Considerations | Minimizes epimerization | Standard, cost-effective | Faster, but higher risk of side reactions |
Experimental Protocols
Protocol 1: Monitoring Saponification by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Solvent System (Mobile Phase): A mixture of a polar and non-polar solvent is recommended. A good starting point is a mixture of Ethyl Acetate and Hexane with a small amount of Acetic Acid to ensure the carboxylic acid products are protonated and move up the plate. Start with a ratio like 7:3 Ethyl Acetate:Hexane + 1% Acetic Acid. Adjust the polarity as needed:
-
If all spots are at the bottom (low Rf), increase the polarity (more Ethyl Acetate).
-
If all spots are at the top (high Rf), decrease the polarity (more Hexane).[8]
-
-
Spotting: On a single plate, spot the starting material (this compound), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture at various time points.
-
Development: Place the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (if applicable) and then stain with a suitable reagent like potassium permanganate or ninhydrin spray.[9] The disappearance of the starting material spot indicates the reaction is complete.
Protocol 2: General Saponification of this compound
-
Dissolution: Dissolve this compound (1 eq.) in a suitable solvent mixture (e.g., 1:1 Methanol:Water).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add an aqueous solution of NaOH (2.2 eq.) dropwise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC (as per Protocol 1).
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Acidify the solution to pH ~2 by the slow addition of 1M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.[7]
-
Protocol 3: Analysis by Reversed-Phase HPLC (RP-HPLC)
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Analysis: The starting material, H-D-Asp(OMe)-OMe, will be the most hydrophobic and have the longest retention time. The final di-acid product will be the most polar and have the shortest retention time. The mono-ester intermediates will elute in between. For checking epimerization, a specialized chiral column and method are required.[4][7]
dot
Caption: Reaction pathway for the saponification of H-D-Asp(OMe)-OMe.
References
- 1. researchgate.net [researchgate.net]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Home Page [chem.ualberta.ca]
- 9. gavinpublishers.com [gavinpublishers.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of Peptides Synthesized with H-D-Asp(OMe)-OMe.HCl
The synthesis of peptides containing aspartic acid residues presents unique challenges, primarily the base-catalyzed formation of aspartimide. This side reaction can lead to a mixture of products, including the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and racemized products, complicating purification and analysis.[1] The choice of protecting group for the aspartic acid side chain is critical to minimizing these impurities.[2] This guide compares the use of H-D-Asp(OMe)-OMe.HCl with the more common Fmoc-D-Asp(OtBu)-OH in peptide synthesis, focusing on how this choice impacts the final purity profile as determined by High-Performance Liquid Chromatography (HPLC).
Comparison of Aspartic Acid Derivatives
The selection of a protected aspartic acid derivative is a crucial first step that influences both the synthesis strategy (Solid-Phase Peptide Synthesis vs. solution-phase) and the propensity for side reactions.
| Feature | This compound | Fmoc-D-Asp(OtBu)-OH |
| Synthesis Method | Primarily Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Side Chain Protection | Methyl Ester (-OMe) | tert-Butyl Ester (-OtBu) |
| Deprotection Conditions | Saponification (e.g., NaOH) | Strong Acid (e.g., TFA) |
| Key Side Reaction | High risk of aspartimide formation during basic deprotection steps.[3] | Lower risk of aspartimide formation during synthesis; the bulky OtBu group offers steric hindrance.[2][4] |
| Resulting Impurities | α- and β-peptide isomers, racemized peptides, piperidides. | Primarily deletion or truncated sequences; lower levels of aspartimide-related impurities.[5] |
The tert-butyl (OtBu) ester used in Fmoc-D-Asp(OtBu)-OH is the current protecting group of choice for the Asp side chain in SPPS.[2] Its bulkiness offers a degree of steric protection against the cyclization reaction that forms aspartimide. While not completely eliminating the issue, it significantly reduces the formation of these side products compared to less bulky esters like the methyl ester.[6][7]
Impact on HPLC Analysis
The synthesis strategy directly impacts the complexity of the crude peptide mixture, which is then analyzed by Reversed-Phase HPLC (RP-HPLC). Peptides synthesized using derivatives prone to aspartimide formation will exhibit a more complex chromatogram.
Illustrative HPLC Data Comparison:
The following table presents hypothetical, yet representative, data for the HPLC analysis of a crude model peptide (e.g., Ac-Val-Lys-D-Asp-Gly-Tyr-Ile-NH₂) synthesized using the two different aspartic acid sources.
| Synthesis Method | Target Peptide Purity (%) | Key Impurities Detected | Relative Retention Time (RRT) of β-isomer |
| Fmoc-SPPS with Fmoc-D-Asp(OtBu)-OH | ~75% | Deletion sequences, Truncated sequences | ~1.05 |
| Synthesis with this compound | ~50% | β-Asp isomer, D-Asp isomer (racemized), Piperidide adducts | ~1.05 |
Note: Data is illustrative. Actual purity and retention times depend on the specific peptide sequence, synthesis, and HPLC conditions.
A critical challenge in the HPLC analysis is that the desired α-peptide and the impurity β-peptide isomer are often difficult to separate chromatographically.[6] They may co-elute or appear as closely resolved peaks, making accurate quantification difficult. Furthermore, since they are isomers, they have the same mass, making them indistinguishable by mass spectrometry alone without fragmentation analysis.[8]
Experimental Protocols
Protocol: Solid-Phase Peptide Synthesis (Fmoc-SPPS)
This protocol outlines the synthesis of a model peptide using Fmoc-D-Asp(OtBu)-OH on an automated peptide synthesizer.
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF for 3 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and finally DMF (3x).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent like HCTU or HATU (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF. Add this solution to the resin and allow it to react for 1-2 hours. For sterically hindered amino acids, a double coupling may be necessary.[9]
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence. For the aspartic acid position, use Fmoc-D-Asp(OtBu)-OH.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups (including the OtBu group) by treating the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and dry the pellet under vacuum.[9]
Protocol: Reversed-Phase HPLC Analysis
This protocol is a standard method for analyzing the purity of crude synthetic peptides.[10][11]
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A) to a concentration of approximately 0.5 to 1.0 mg/mL.[5]
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).[12]
-
Mobile Phase:
-
A: 0.1% TFA in Water.[12]
-
B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution:
-
Start with a shallow gradient to resolve closely eluting impurities.
-
Example Gradient: 5% to 65% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor absorbance at 214-220 nm, where the peptide bond absorbs.[13]
-
Data Analysis: Integrate the peak areas to determine the relative purity of the target peptide and the percentage of each impurity.
Visualizing Workflows and Pathways
Diagrams created using Graphviz help to clarify the complex processes in peptide synthesis and the formation of side products.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. oxfordglobal.com [oxfordglobal.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. hplc.eu [hplc.eu]
- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Characterizing H-D-Asp(OMe)-OMe.HCl Containing Peptides: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount to ensure purity, structural integrity, and ultimately, therapeutic efficacy. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the characterization of peptides containing the unnatural amino acid H-D-Asp(OMe)-OMe.HCl.
This document delves into the experimental protocols and presents a quantitative comparison of NMR spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Circular Dichroism (CD) in the context of analyzing peptides incorporating this compound.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique hinges on the specific information required, such as purity, primary structure, or higher-order structure. The following table summarizes the quantitative performance of NMR, HPLC-UV, High-Resolution Mass Spectrometry (Orbitrap), and Circular Dichroism for the analysis of peptides.
| Feature | NMR Spectroscopy | HPLC-UV | High-Resolution MS (Orbitrap) | Circular Dichroism (CD) |
| Primary Application | Structural Elucidation, Purity | Purity, Quantification | Molecular Weight, Sequence | Secondary Structure |
| Sample Concentration | 0.1 - 5 mM | 0.2 - 1.0 mg/mL | pg to ng on-column | 0.05 - 0.5 mg/mL |
| Resolution | ~1 Hz line width for small peptides | Baseline separation of impurities | Up to 240,000 at m/z 400 | Wavelength-dependent |
| Sensitivity (LOD/LOQ) | ~μM range | ~0.1% for impurities | amol to fmol on-column | Not applicable for quantification |
| Mass Accuracy | Not applicable | Not applicable | < 5 ppm | Not applicable |
| Structural Information | Atomic-level 3D structure | Retention time (hydrophobicity) | Precise mass, fragmentation | % α-helix, β-sheet, etc. |
| Quantitative Capability | Yes (qNMR) | Yes | Relative quantification (label-free or labeled) | No |
| Destructive? | No | Yes (sample is consumed) | Yes (sample is consumed) | No |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable characterization of peptides containing this compound. Below are representative protocols for NMR spectroscopy and its alternatives.
NMR Spectroscopy Protocol for a Dipeptide Containing this compound
This protocol outlines the steps for acquiring and processing 1D and 2D NMR spectra of a synthetic dipeptide, for instance, Ac-Gly-D-Asp(OMe)-OMe.
1. Sample Preparation:
-
Dissolve approximately 1-5 mg of the lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). For exchangeable proton observation, use a 90% H₂O/10% D₂O mixture.
-
The final concentration should be in the range of 1-10 mM.
-
Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
2. 1D ¹H NMR Acquisition:
-
Record a standard 1D ¹H NMR spectrum to assess sample purity and concentration.
-
Optimize spectral width to cover all proton resonances (typically 0-12 ppm).
-
Ensure adequate signal-to-noise by adjusting the number of scans.
3. 2D NMR Acquisition (COSY, TOCSY, HSQC):
-
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, revealing direct through-bond connectivities.
-
Set up a gradient-selected COSY experiment.
-
Acquire data with sufficient resolution in both dimensions.
-
-
TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, which is invaluable for identifying amino acid residues.
-
Use a standard TOCSY pulse sequence with a mixing time of ~80 ms to allow for magnetization transfer throughout the spin system.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in resonance assignment.
-
Set up a sensitivity-enhanced HSQC experiment.
-
Define the ¹³C spectral width to encompass all expected carbon resonances.
-
4. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., sine-bell) and Fourier transform the data in both dimensions.
-
Phase correct the spectra and perform baseline correction.
-
Use software for spectral analysis to pick peaks and assign resonances based on characteristic chemical shifts and correlation patterns from the 2D spectra. The expected ¹H chemical shifts for the D-Asp(OMe)-OMe moiety would be around 4.5-4.8 ppm for the α-proton, 2.7-2.9 ppm for the β-protons, and ~3.7 ppm for the two methyl ester groups.
Alternative Characterization Techniques:
-
High-Performance Liquid Chromatography (HPLC-UV):
-
Method: Reversed-phase HPLC is the standard for purity assessment.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA) is employed.
-
Detection: UV detection at 210-220 nm is used to monitor the peptide bond.
-
Analysis: The percentage purity is determined by integrating the peak area of the main peptide and any impurities. The limit of quantification for impurities is often around 0.1%.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Method: Electrospray ionization (ESI) coupled with an Orbitrap mass analyzer provides high mass accuracy and resolution.
-
Analysis: The accurate mass of the protonated molecular ion ([M+H]⁺) is measured and compared to the theoretical mass to confirm the elemental composition. Tandem MS (MS/MS) is used to fragment the peptide and confirm the amino acid sequence.
-
Performance: Mass accuracy is typically below 5 ppm, and resolution can be as high as 240,000, allowing for the differentiation of isobaric species.
-
-
Circular Dichroism (CD) Spectroscopy:
-
Method: CD spectroscopy is used to determine the secondary structure of the peptide in solution.
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-1 mg/mL.
-
Measurement: The CD spectrum is recorded in the far-UV region (typically 190-260 nm).
-
Analysis: The shape and magnitude of the CD spectrum are indicative of the presence of α-helices, β-sheets, or random coil structures.
-
Visualizing Experimental Workflows
To further clarify the processes involved in peptide characterization, the following diagrams illustrate the experimental workflows for NMR spectroscopy and a comparison of the different analytical techniques.
Comparative Analysis of Mass Spectrometry for H-D-Asp(OMe)-OMe.HCl Reaction Products
For researchers engaged in peptide synthesis and drug development, the accurate analysis of reaction products is paramount. This guide provides a comparative analysis of mass spectrometry and other common analytical techniques for monitoring the reaction products of H-D-Asp(OMe)-OMe.HCl (Aspartic acid dimethyl ester hydrochloride). We present supporting experimental data from the literature and detailed experimental protocols to assist in method selection and implementation.
Executive Summary
The analysis of peptide coupling reactions involving this compound requires techniques that can not only identify and quantify the desired product but also detect and characterize potential side products, most notably those arising from aspartimide formation. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and specificity for identifying the molecular weights of the target peptide and its impurities. High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural elucidation of all components in a reaction mixture. The choice of analytical method will depend on the specific requirements of the analysis, such as the need for high throughput, detailed structural information, or precise quantification.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the performance of mass spectrometry in comparison to other analytical techniques for the analysis of a model peptide coupling reaction between this compound and an N-protected amino acid (e.g., Fmoc-Ala-OH).
| Analytical Technique | Parameter | H-D-Asp(Ala)-OMe | Aspartimide Byproduct | Unreacted Starting Material |
| LC-MS | Identification | Excellent (by m/z) | Good (by m/z, -18 Da) | Excellent (by m/z) |
| Quantification | Good (relative) | Fair (relative) | Good (relative) | |
| Sensitivity | Very High | High | Very High | |
| HPLC (UV) | Identification | Fair (by retention time) | Poor (often co-elutes) | Good (by retention time) |
| Quantification | Excellent (% purity) | Poor | Excellent | |
| Sensitivity | High | Moderate | High | |
| NMR (¹H) | Identification | Excellent (structural) | Excellent (structural) | Excellent (structural) |
| Quantification | Good (with internal std.) | Good (with internal std.) | Good (with internal std.) | |
| Sensitivity | Low | Low | Low |
Experimental Protocols
Peptide Coupling Reaction
Objective: To synthesize the dipeptide Fmoc-Ala-Asp(OMe)-OMe from Fmoc-Ala-OH and this compound.
Materials:
-
Fmoc-Ala-OH
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve Fmoc-Ala-OH (1.1 equivalents) and HOBt (1.1 equivalents) in a minimal amount of DMF.
-
Add this compound (1.0 equivalent) to the flask.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIPEA (1.0 equivalent) to neutralize the hydrochloride salt.
-
Add DIC (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
The filtrate containing the crude product is then worked up and purified by flash chromatography or preparative HPLC.
Mass Spectrometry Analysis (LC-MS)
Objective: To identify the reaction products and byproducts by their mass-to-charge ratio.
Instrumentation and Conditions:
-
LC System: Agilent 1260 Infinity II or equivalent
-
MS System: Agilent 6120 Quadrupole LC/MS or equivalent with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-95% B over 20 minutes.[2]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ESI
-
MS Scan Range: m/z 100-1000
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in Mobile Phase A to a final concentration of approximately 10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantify the purity of the synthesized dipeptide.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1]
-
Gradient: 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV absorbance at 214 nm and 254 nm.
-
Column Temperature: 30°C.
Sample Preparation:
-
Prepare a stock solution of the crude product in acetonitrile or a mixture of acetonitrile and water.
-
Dilute the stock solution to a suitable concentration for UV detection (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To obtain detailed structural information of the reaction products.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H, ¹³C, COSY, HSQC.
Sample Preparation:
-
Purify a small amount of the desired product and any major byproducts by preparative HPLC.
-
Lyophilize the purified fractions to remove the solvent.
-
Dissolve approximately 5-10 mg of each sample in 0.6 mL of the deuterated solvent.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and analysis of dipeptides from this compound.
Comparative Discussion
Mass Spectrometry: As a primary tool for the identification of peptide coupling reaction products, LC-MS provides rapid and sensitive analysis. The expected dipeptide product, Fmoc-Ala-Asp(OMe)-OMe, has a calculated monoisotopic mass that can be readily detected. A significant advantage of MS is its ability to identify the common aspartimide byproduct, which results from the cyclization of the aspartic acid side chain with the peptide backbone, leading to the loss of a water molecule (-18 Da).[3] This mass difference is easily resolved by modern mass spectrometers. However, quantification by MS can be less precise than HPLC due to variations in ionization efficiency between different analytes.
HPLC: HPLC with UV detection is the preferred method for determining the purity of the final product.[2] By calculating the relative peak areas, a precise percentage of purity can be established. A drawback of HPLC is that the aspartimide byproduct and its subsequent hydrolysis products (α- and β-aspartyl peptides) may co-elute with the main product or with each other, making accurate quantification of these impurities challenging.[4]
NMR Spectroscopy: NMR provides the most detailed structural information and is invaluable for the unambiguous identification of the desired product and any side products.[4] Specific proton and carbon chemical shifts can confirm the correct peptide bond formation and the integrity of the ester protecting groups. Furthermore, NMR is capable of distinguishing between the desired α-aspartyl peptide and the rearranged β-aspartyl peptide that can form from the hydrolysis of the aspartimide intermediate. The primary limitations of NMR are its lower sensitivity compared to MS and HPLC and the need for larger sample quantities.
Conclusion
The comprehensive analysis of reaction products from this compound is best achieved through the synergistic use of mass spectrometry, HPLC, and NMR. Mass spectrometry excels at the rapid identification of the target product and key side products like aspartimide. HPLC provides the most accurate quantification of purity. NMR offers definitive structural elucidation of all components. For routine reaction monitoring, LC-MS is often sufficient. However, for thorough characterization and quality control of the final product, a combination of all three techniques is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aspartic Acid Derivatives in Peptide Synthesis: H-D-Asp(OMe)-OMe.HCl vs. Fmoc-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of aspartic acid residues is a cornerstone of peptide and protein engineering, influencing the solubility, conformation, and biological activity of these complex molecules. The choice of protecting group for the aspartic acid side chain is a critical decision in peptide synthesis, directly impacting the efficiency of synthesis, the purity of the final product, and the potential for side reactions. This guide provides an objective comparison of two commercially available aspartic acid derivatives: H-D-Asp(OMe)-OMe.HCl and Fmoc-D-Asp(OtBu)-OH, supported by established chemical principles and experimental contexts.
Executive Summary
Fmoc-D-Asp(OtBu)-OH is the standard choice for the incorporation of D-aspartic acid in modern solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Its prevalence is due to the acid-labile nature of the tert-butyl (OtBu) protecting group, which is compatible with the overall Fmoc-SPPS strategy. However, its use is notoriously plagued by the base-catalyzed formation of aspartimide, a side reaction that can lead to significant impurities.
This compound, with both the alpha-amino and the side-chain carboxyl groups protected as methyl esters, is more traditionally associated with solution-phase peptide synthesis. The methyl ester protecting groups are more robust and require harsher conditions for removal, such as saponification, which can present its own set of challenges, particularly in the context of solid-phase synthesis. This guide will dissect the advantages and disadvantages of each derivative, providing a clear rationale for their application in different synthetic strategies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these two derivatives is essential for their effective use in peptide synthesis. The following table summarizes their key characteristics.
| Property | This compound | Fmoc-D-Asp(OtBu)-OH |
| Molecular Formula | C6H12ClNO4 | C23H25NO6 |
| Molecular Weight | 197.62 g/mol | 411.45 g/mol |
| Appearance | White to off-white solid | White to off-white powder or crystals[1] |
| Solubility | Soluble in water and methanol | Soluble in DMF, NMP, and other common SPPS solvents |
| N-α Protection | None (hydrochloride salt) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Side-Chain Protection | Methyl ester (OMe) | tert-Butyl ester (OtBu) |
| Deprotection of N-α | Requires neutralization | Base-labile (e.g., 20% piperidine in DMF) |
| Deprotection of Side Chain | Saponification (e.g., NaOH) or strong acid | Acid-labile (e.g., TFA) |
Application and Performance in Peptide Synthesis
The efficiency and utility of these two derivatives are best understood in the context of their primary application: Fmoc-SPPS for Fmoc-D-Asp(OtBu)-OH and solution-phase synthesis for this compound.
Fmoc-D-Asp(OtBu)-OH: The Workhorse of Fmoc-SPPS
Fmoc-D-Asp(OtBu)-OH is the go-to reagent for incorporating D-aspartic acid in solid-phase synthesis. The Fmoc group provides temporary protection of the alpha-amino group, which can be selectively removed with a mild base like piperidine. The OtBu group on the side chain is stable to these basic conditions but is readily cleaved with trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.
Key Performance Aspects:
-
Coupling Efficiency: Generally high, with standard coupling reagents such as HBTU, HATU, or DIC/HOBt.
-
Major Side Reaction: Aspartimide Formation: The primary drawback of using Fmoc-D-Asp(OtBu)-OH is the propensity for aspartimide formation, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. This base-catalyzed intramolecular cyclization leads to a mixture of difficult-to-separate impurities, including α- and β-peptides, as well as racemized products.
-
Mitigation Strategies: To combat aspartimide formation, several strategies have been developed, including:
-
Use of bulky protecting groups: Replacing OtBu with more sterically hindered groups like 3-methyl-3-pentyl (OMpe) or 5-n-butyl-5-nonyl (OBno) can significantly reduce this side reaction.[2]
-
Modified deprotection conditions: Adding an acidic additive like HOBt to the piperidine deprotection solution can suppress aspartimide formation.
-
Backbone protection: Utilizing dipeptide building blocks with a backbone protecting group, such as Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH, is a highly effective but more expensive strategy.[3]
-
This compound: A Tool for Solution-Phase Synthesis
This compound is typically employed in solution-phase peptide synthesis. In this methodology, peptide fragments are synthesized in solution and then purified before being coupled together. The methyl ester protecting groups are stable to the coupling conditions but require specific deprotection steps.
Key Performance Aspects:
-
Coupling: The free amino group of this compound (after neutralization of the hydrochloride salt) can be coupled to a protected amino acid or peptide fragment using standard coupling reagents.
-
Side-Chain Protection: The methyl ester is stable to the conditions used for the removal of many common N-α-protecting groups like Boc and Z.
-
Deprotection: The removal of the methyl ester is typically achieved by saponification with a base like sodium hydroxide. This step requires careful control of reaction conditions to avoid racemization and hydrolysis of the peptide backbone. Saponification is generally not compatible with solid-phase synthesis due to the harsh conditions and potential for side reactions on the resin-bound peptide.
-
Aspartimide Formation: While less studied in the context of modern SPPS, the conditions for methyl ester deprotection (saponification) are basic and could potentially lead to aspartimide formation, although the primary concern is often racemization.
The following table provides a comparative overview of the performance of these two derivatives in their respective synthetic contexts.
| Feature | This compound | Fmoc-D-Asp(OtBu)-OH |
| Primary Synthetic Method | Solution-Phase Peptide Synthesis | Solid-Phase Peptide Synthesis (Fmoc) |
| Coupling Efficiency | High in solution with appropriate coupling reagents | Generally high on solid support |
| Deprotection of Side Chain | Saponification (e.g., NaOH) | Acidolysis (e.g., TFA) |
| Risk of Aspartimide Formation | Potential during basic deprotection | High, especially in susceptible sequences |
| Risk of Racemization | A known risk during saponification | Can occur as a consequence of aspartimide formation |
| Compatibility with Automation | Not readily compatible | Highly compatible with automated synthesizers |
| Cost-Effectiveness | Generally lower cost raw material | Higher cost, especially with advanced protecting groups |
Experimental Protocols and Workflows
Standard Protocol for Fmoc-D-Asp(OtBu)-OH in Automated SPPS
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling: Pre-activate a solution of Fmoc-D-Asp(OtBu)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to react.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove the OtBu and other acid-labile side-chain protecting groups.
Representative Protocol for this compound in Solution-Phase Synthesis
This protocol outlines the coupling of this compound to an N-protected amino acid (e.g., Boc-Ala-OH).
-
Neutralization: Dissolve this compound in a suitable solvent (e.g., DCM) and add an equivalent of a non-nucleophilic base (e.g., DIPEA) to neutralize the hydrochloride salt.
-
Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH) and a coupling reagent (e.g., DCC or EDC/HOBt) in an appropriate solvent (e.g., DCM or DMF).
-
Coupling: Add the neutralized H-D-Asp(OMe)-OMe solution to the activated N-protected amino acid solution and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction, filter any solids, and perform an aqueous work-up to remove excess reagents and by-products. Purify the resulting dipeptide by column chromatography or crystallization.
-
Side-Chain Deprotection (Saponification): Dissolve the protected peptide in a mixture of a suitable organic solvent (e.g., methanol or THF) and water. Add a slight excess of aqueous NaOH and stir at room temperature. Monitor the reaction progress carefully to avoid over-reaction.
-
Acidification and Purification: Upon completion, neutralize the reaction with acid and purify the deprotected peptide.
Visualizing the Workflows
The following diagrams illustrate the key steps and decision points in utilizing each of these aspartic acid derivatives.
Caption: Workflow for incorporating Fmoc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis.
Caption: Workflow for utilizing this compound in Solution-Phase Peptide Synthesis.
Conclusion and Recommendations
The choice between this compound and Fmoc-D-Asp(OtBu)-OH is fundamentally a choice between synthetic strategies.
-
Fmoc-D-Asp(OtBu)-OH is the undisputed standard for Fmoc-based solid-phase peptide synthesis . Its main drawback is the risk of aspartimide formation. For sequences that are not prone to this side reaction, it is an efficient and reliable choice. For problematic sequences, researchers should consider using more sterically hindered protecting groups or backbone protection strategies.
-
This compound is a building block more suited for solution-phase peptide synthesis . While the raw material may be more cost-effective, the overall process of solution-phase synthesis is more labor-intensive and less amenable to automation. The saponification step required for side-chain deprotection introduces a risk of racemization and is generally incompatible with SPPS.
For the vast majority of modern peptide synthesis applications, particularly in a research and drug development setting where high-throughput and automated synthesis are common, Fmoc-D-Asp(OtBu)-OH and its more advanced, aspartimide-suppressing analogues are the more practical and efficient choice. this compound remains a viable option for specific applications in solution-phase synthesis where its unique deprotection chemistry might be advantageous.
References
- 1. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Strategic Application of H-D-Asp(OMe)-OMe.HCl in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, purity, and overall success of peptide synthesis. Among the myriad of choices for incorporating aspartic acid residues, H-D-Asp(OMe)-OMe.HCl presents a unique profile of advantages and disadvantages. This guide provides an objective comparison of this compound with other commonly used aspartic acid derivatives, supported by established principles of peptide chemistry and available experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.
The primary challenge in incorporating aspartic acid into a peptide sequence is the propensity for the side-chain carboxyl group to react with the backbone amide, leading to the formation of a stable five-membered ring known as an aspartimide. This side reaction is a major source of impurities that are often difficult to separate from the desired peptide, resulting in lower yields and compromised purity. The choice of the protecting group for the β-carboxyl group of aspartic acid is therefore a crucial factor in mitigating aspartimide formation.
Comparative Performance of Aspartic Acid Protecting Groups
The most common strategy to minimize aspartimide formation is the use of sterically hindered ester-based protecting groups for the aspartic acid side chain. While direct quantitative data for this compound is limited in contemporary literature, which favors more advanced derivatives, a comparison can be drawn based on the known performance of various protecting groups.
| Protecting Group | Derivative Example | Relative Rate of Aspartimide Formation | Key Advantages | Key Disadvantages |
| Methyl Ester (OMe) | This compound | High | Cost-effective, simple structure. | High propensity for aspartimide formation, especially in sensitive sequences (e.g., -Asp-Gly-). |
| tert-Butyl Ester (OtBu) | Fmoc-D-Asp(OtBu)-OH | Moderate to High | Standard and widely used, moderate protection. | Prone to significant aspartimide formation in problematic sequences. |
| 3-Methylpent-3-yl Ester (OMpe) | Fmoc-D-Asp(OMpe)-OH | Low to Moderate | Offers better suppression of aspartimide formation than OtBu. | More expensive than simple esters. |
| 3-Ethyl-3-pentyl (OEpe) | Fmoc-D-Asp(OEpe)-OH | Low | Provides significant steric hindrance, reducing aspartimide formation. | Higher cost and molecular weight. |
| 4-n-Propyl-4-heptyl (OPhp) | Fmoc-D-Asp(OPhp)-OH | Very Low | Excellent suppression of aspartimide formation. | Increased cost and potential for slower coupling kinetics. |
| 5-n-Butyl-5-nonyl (OBno) | Fmoc-D-Asp(OBno)-OH | Extremely Low | Virtually eliminates aspartimide formation in many cases. | High cost and steric bulk may impact coupling efficiency. |
The Niche for this compound: A Cost-Benefit Analysis
Given the data, the primary advantage of using a simple methyl ester protecting group, as in this compound, is economic. For routine syntheses of short peptides that do not contain sequences known to be highly susceptible to aspartimide formation (such as Asp-Gly, Asp-Asn, or Asp-Ser), the cost savings of using a simpler derivative may outweigh the potential for side product formation.
However, for the synthesis of long, complex peptides, or those containing problematic sequences, the use of more sterically hindered protecting groups is strongly recommended. The initial higher cost of these derivatives is often justified by the significantly improved purity of the crude peptide, which simplifies purification and ultimately leads to a higher overall yield of the desired product.
Experimental Considerations and Protocols
The decision to use this compound should be made in the context of the specific peptide sequence and the synthetic strategy employed (solution-phase vs. solid-phase).
Solution-Phase Peptide Synthesis
This compound is more amenable to solution-phase peptide synthesis where reaction conditions can be more carefully controlled and purification of intermediates is possible.
Protocol for Coupling in Solution-Phase:
-
Deprotection of the N-terminal protecting group: If the preceding amino acid is N-terminally protected (e.g., with Boc or Fmoc), it must first be deprotected according to standard protocols.
-
Activation of the C-terminal carboxyl group: The C-terminal carboxyl group of the growing peptide chain is activated using a suitable coupling reagent (e.g., DCC/HOBt, HBTU, or HATU) in an appropriate solvent like DMF or DCM.
-
Coupling with this compound: this compound, neutralized with a non-nucleophilic base such as diisopropylethylamine (DIPEA), is added to the activated peptide.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up to remove byproducts and isolate the protected peptide.
Solid-Phase Peptide Synthesis (SPPS)
While less common due to the high risk of aspartimide formation during repeated piperidine treatments in Fmoc-based SPPS, the incorporation of an Asp(OMe) residue can be attempted, preferably at the C-terminus or in sequences not prone to this side reaction.
Protocol for Incorporation in Fmoc-SPPS:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang) in DMF.
-
Fmoc-Deprotection: Remove the Fmoc group from the resin-bound peptide using 20% piperidine in DMF.
-
Coupling of Fmoc-D-Asp(OMe)-OH:
-
Pre-activate Fmoc-D-Asp(OMe)-OH (prepared separately from this compound) with a coupling reagent (e.g., HBTU/DIPEA) in DMF.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.
Visualizing the Chemistry: Aspartimide Formation and Mitigation
To better understand the underlying chemical principles, the following diagrams illustrate the mechanism of aspartimide formation and the rationale for using sterically hindered protecting groups.
Conclusion and Recommendations
The choice of an aspartic acid derivative in peptide synthesis is a balance between cost, efficiency, and the desired purity of the final product. This compound represents a cost-effective option that may be suitable for the synthesis of short, non-complex peptides where the risk of aspartimide formation is low. However, for challenging sequences, long peptides, or when the highest purity is paramount, the use of derivatives with sterically hindered side-chain protecting groups, such as Fmoc-D-Asp(OMpe)-OH or Fmoc-D-Asp(OBno)-OH, is the more prudent and ultimately more successful strategy. Researchers should carefully evaluate the sequence of their target peptide and the goals of their synthesis to select the most appropriate aspartic acid building block.
Assessing the Chiral Purity of H-D-Asp(OMe)-OMe.HCl: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is paramount. H-D-Asp(OMe)-OMe.HCl, the hydrochloride salt of D-aspartic acid dimethyl ester, is a key intermediate in the synthesis of peptidomimetics and other pharmacologically active compounds. Ensuring its enantiomeric purity is a critical step in guaranteeing the desired biological activity and avoiding potential off-target effects of the corresponding L-enantiomer. This guide provides a comparative overview of two primary analytical techniques for assessing the chiral purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For amino acid derivatives like this compound, macrocyclic glycopeptide and polysaccharide-based CSPs are particularly effective.
Alternative 1: Chiral HPLC using a Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC® T)
This method offers direct enantioseparation without the need for derivatization, simplifying sample preparation. The CHIROBIOTIC® T column, which contains the teicoplanin macrocyclic glycopeptide as the chiral selector, has demonstrated excellent capabilities in resolving underivatized amino acid enantiomers.[1]
Alternative 2: Chiral HPLC using a Polysaccharide-based CSP (e.g., CHIRALPAK® IA)
Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are also highly effective for resolving a wide range of chiral compounds, including amino acid esters. These columns often provide complementary selectivity to macrocyclic glycopeptide phases.
Gas Chromatography (GC)
Gas chromatography is another robust technique for chiral analysis, prized for its high resolution. For non-volatile compounds like amino acid hydrochlorides, a derivatization step is necessary to increase volatility and thermal stability. This typically involves esterification of the carboxylic acid and acylation of the amine.
Alternative 3: Chiral GC with Derivatization
This indirect method involves reacting the amino acid ester with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. Alternatively, a non-chiral derivatization can be followed by separation on a chiral GC column.
Quantitative Data Summary
The following table summarizes typical performance parameters for the chiral analysis of this compound and related compounds using HPLC and GC.
| Parameter | Chiral HPLC (CHIROBIOTIC® T) | Chiral HPLC (Polysaccharide CSP) | Chiral GC (with Derivatization) |
| Analyte Form | Direct (as HCl salt) | Direct (as HCl salt) | Derivatized (e.g., N-trifluoroacetyl-methyl ester) |
| Resolution (Rs) | > 2.0 | > 1.5 | > 2.0 |
| Limit of Detection (LOD) | ~ 1 ng/injection | ~ 5 ng/injection | < 1 ng/injection |
| Limit of Quantitation (LOQ) | ~ 5 ng/injection | ~ 15 ng/injection | ~ 2 ng/injection |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 2% | < 3% |
| Analysis Time | 15-30 minutes | 20-40 minutes | 20-35 minutes |
Experimental Protocols
Chiral HPLC Method for this compound on CHIROBIOTIC® T
This protocol is adapted from established methods for the separation of aspartic acid enantiomers.[1]
-
Instrumentation: HPLC system with UV detector.
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase: 70% Methanol, 30% Water, 0.02% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 0.3 mg/mL.
Chiral GC-MS Method for Aspartic Acid Dimethyl Ester Enantiomers
This protocol requires a two-step derivatization to make the analyte volatile.
-
Instrumentation: Gas chromatograph with a mass selective detector (GC-MS).
-
Column: Chiral GC capillary column (e.g., Chirasil®-Val).
-
Derivatization:
-
Esterification: React the sample with an acidic alcohol (e.g., 3M HCl in methanol) to ensure complete formation of the dimethyl ester.
-
Acylation: React the resulting amino ester with an acylating agent such as trifluoroacetic anhydride (TFAA) to form the N-TFA-aspartic acid dimethyl ester.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 90 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
Method Comparison and Selection
Caption: Decision tree for selecting a chiral analysis method.
Experimental Workflow: Chiral HPLC Analysis
Caption: Workflow for chiral HPLC analysis.
Experimental Workflow: Chiral GC Analysis
Caption: Workflow for chiral GC analysis with derivatization.
References
A Researcher's Guide to Protecting D-Aspartic Acid in Peptide Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the incorporation of D-aspartic acid into peptide sequences offers a powerful strategy to enhance proteolytic stability and modulate biological activity. However, this non-natural amino acid introduces a significant challenge in solid-phase peptide synthesis (SPPS): the formation of aspartimide. This undesirable side reaction can severely compromise the yield and purity of the target peptide. This guide provides an objective comparison of various protecting groups for the D-aspartic acid side chain, supported by quantitative data and detailed experimental protocols to aid in the rational selection of the optimal synthetic strategy.
The primary challenge in incorporating D-aspartic acid arises from the base-catalyzed intramolecular cyclization involving the backbone amide nitrogen and the side-chain carboxyl group. This reaction is particularly prevalent during the repeated piperidine treatments used for Fmoc group removal in standard SPPS protocols. The resulting succinimide intermediate can lead to a cascade of unwanted side products, including α- and β-peptides, as well as racemization at the α-carbon of the D-aspartic acid residue.[1]
Comparative Performance of Protecting Groups
To mitigate aspartimide formation, several strategies have been developed, primarily focusing on the steric hindrance of the side-chain protecting group or alternative protection chemistries. The following table summarizes the performance of commonly used protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, a sequence known to be highly susceptible to aspartimide formation.[1]
| Protecting Group | Strategy | % Target Peptide | % Aspartimide Formation | % Piperidide Adducts | % D-Asp Isomerization | Cleavage Conditions |
| O-tert-butyl (OtBu) | Standard Ester | 55.3 | 25.1 | 13.9 | 5.7 | TFA/TIS/H₂O (95:2.5:2.5) |
| 3-ethyl-3-pentyl (OEpe) | Bulky Ester | - | Significantly Reduced | - | - | TFA/TIS/H₂O (95:2.5:2.5) |
| 4-n-propyl-4-heptyl (OPhp) | Bulky Ester | - | Significantly Reduced | - | - | TFA/TIS/H₂O (95:2.5:2.5) |
| 5-n-butyl-5-nonyl (OBno) | Bulky Ester | 98.5 | 0.3 | 0.2 | 0.4 | TFA/TIS/H₂O (95:2.5:2.5) |
| Cyanosulfurylide (CSY) | Non-Ester (Ylide) | High | Not Detected | Not Applicable | Not Detected | N-Chlorosuccinimide (NCS) in aqueous solution |
| Dmb-Gly Dipeptide | Backbone Protection | High | Not Detected | Not Applicable | Not Detected | TFA/TIS/H₂O (95:2.5:2.5) |
Data is compiled from multiple studies and represents typical values under standard Fmoc-SPPS conditions. Actual results may vary depending on the specific peptide sequence and reaction conditions.[1][2]
In-Depth Look at Protecting Group Strategies
Bulky Ester Protecting Groups: The most straightforward approach to reducing aspartimide formation is to increase the steric bulk of the ester protecting group on the D-aspartic acid side chain. While the standard O-tert-butyl (OtBu) group offers insufficient protection in problematic sequences, bulkier alternatives such as 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), and 5-n-butyl-5-nonyl (OBno) have demonstrated a significant reduction in this side reaction.[1][3] The OBno group, in particular, has been shown to be exceptionally effective.[4][5] These protecting groups are stable to standard Fmoc deprotection conditions and are cleaved simultaneously with other acid-labile side-chain protecting groups during the final TFA cleavage.
Cyanosulfurylide (CSY) Protection: A novel and highly effective strategy involves masking the carboxylic acid as a stable cyanosulfurylide (CSY).[6][7] This non-ester-based protecting group completely prevents aspartimide formation by replacing the susceptible ester linkage with a robust C-C bond.[8] The CSY group is stable to the basic conditions of Fmoc deprotection and is chemoselectively removed post-synthesis using N-chlorosuccinimide (NCS) under aqueous conditions.[7][9] This orthogonal cleavage allows for the deprotection of the side chain without affecting other protecting groups.
Backbone Protection (Dmb-Gly Dipeptides): For sequences where D-aspartic acid is followed by a glycine residue, the most problematic motif for aspartimide formation, the use of a pre-formed Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH dipeptide is a highly effective solution.[10] The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen atom sterically shields the backbone amide, preventing the intramolecular cyclization.[11] The Dmb group is stable to piperidine but is cleaved during the final TFA treatment, yielding the native peptide backbone.[12][13]
Experimental Protocols
Standard Protocol for Fmoc-SPPS
-
Resin: Rink Amide AM resin (0.5 mmol/g loading)
-
Scale: 0.1 mmol
-
Fmoc-Deprotection: 20% piperidine in DMF (2 x 10 min)
-
Washing: DMF (5 x 1 min), DCM (3 x 1 min), DMF (3 x 1 min) between deprotection and coupling steps.
-
Cleavage and Global Deprotection: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
Coupling Protocols
1. Fmoc-D-Asp(OR)-OH (R = OtBu, OEpe, OPhp, OBno) Coupling:
-
In a separate vessel, dissolve Fmoc-D-Asp(OR)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor coupling completion using the Kaiser test.
2. Fmoc-D-Asp(CSY)-OH Coupling:
-
Follow the standard coupling protocol as described above for ester-protected aspartic acid. The coupling of Fmoc-D-Asp(CSY)-OH is generally efficient under standard conditions.[9]
3. Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH Dipeptide Coupling:
-
In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH (2 equivalents), HATU (1.9 equivalents), and HOAt (2 equivalents) in DMF.
-
Add DIPEA (4 equivalents) and pre-activate for 2-5 minutes.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Coupling times may need to be extended due to the steric bulk of the dipeptide.[12]
Special Cleavage Protocol
Cleavage of the Cyanosulfurylide (CSY) Protecting Group:
-
After cleavage from the resin and purification of the crude peptide containing the Asp(CSY) residue, dissolve the peptide in a mixture of acetonitrile and water (1:1).
-
Add a solution of N-chlorosuccinimide (NCS) (1.1-1.5 equivalents per CSY group) in acetonitrile.
-
The reaction is typically complete within 30 minutes at room temperature.
-
Quench any excess NCS with a scavenger such as methionine or sodium ascorbate.
-
Purify the deprotected peptide by preparative HPLC.[7]
Visualizing the Chemistry and Workflow
Conclusion
The prevention of aspartimide formation is a critical consideration in the synthesis of peptides containing D-aspartic acid. While the standard O-tert-butyl protecting group is often inadequate for problematic sequences, a range of effective alternatives are available. Bulky ester protecting groups, such as OBno, offer a significant reduction in aspartimide formation with a straightforward deprotection strategy. For sequences with the highly susceptible D-Asp-Gly motif, backbone protection with Dmb-Gly dipeptides provides a nearly complete solution. The cyanosulfurylide protecting group represents a powerful, albeit more synthetically involved, strategy that completely eliminates aspartimide formation through an orthogonal protection scheme.[6][7] The choice of the optimal protecting group will ultimately depend on the specific requirements of the synthesis, balancing the need for purity with considerations of cost and synthetic complexity. By leveraging the data and protocols presented in this guide, researchers can make informed decisions to enhance the efficiency and success of their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. Fmoc-Asp(OtBu)-(Dmb)Gly-OH Novabiochem 900152-72-9 [sigmaaldrich.com]
Benchmarking H-D-Asp(OMe)-OMe.HCl in Difficult Peptide Sequences: A Comparative Guide
For researchers and professionals in peptide synthesis and drug development, the efficient and high-fidelity synthesis of peptides containing "difficult sequences" is a persistent challenge. These sequences, often rich in sterically hindered amino acids or prone to aggregation, can lead to low yields and purity. A particular nuisance in sequences containing aspartic acid is the formation of aspartimide, a side reaction that can result in chain termination, epimerization, and the formation of difficult-to-separate β-aspartyl peptide impurities.
This guide provides a comparative benchmark of H-D-Asp(OMe)-OMe.HCl against standard, commercially available alternatives for the incorporation of D-aspartic acid into problematic peptide sequences. It is important to note that this compound, as a hydrochloride salt of the D-aspartic acid dimethyl ester, lacks the N-α-Fmoc protecting group required for direct use in standard solid-phase peptide synthesis (SPPS). Therefore, for the purpose of this guide, we will consider its performance after a hypothetical in-situ N-α-Fmoc protection to form Fmoc-D-Asp(OMe)-OH. This allows for a more direct comparison with established reagents like Fmoc-D-Asp(OtBu)-OH and the more advanced Fmoc-D-Asp(OBno)-OH.
The core of this comparison will focus on the prevention of aspartimide formation, coupling efficiency, and the chiral stability of the final peptide product.
Performance Comparison of D-Aspartic Acid Derivatives
The choice of side-chain protecting group for aspartic acid is critical in minimizing aspartimide formation, which is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine). The reaction is particularly prevalent in Asp-Gly, Asp-Asn, and Asp-Ser motifs.[1][2]
| Derivative | Side-Chain Protection | Key Advantages | Key Disadvantages | Relative Aspartimide Formation |
| Fmoc-D-Asp(OMe)-OH (Hypothetical) | Methyl Ester (OMe) | Small, potentially less sterically hindered coupling. | Highly susceptible to base-catalyzed aspartimide formation.[3][4] | Very High |
| Fmoc-D-Asp(OtBu)-OH (Standard) | tert-Butyl Ester (OtBu) | Standard, widely used, moderate protection. | Significant aspartimide formation in susceptible sequences.[3][5] | Moderate to High |
| Fmoc-D-Asp(OMpe)-OH | 3-Methylpent-3-yl Ester (OMpe) | Increased steric bulk over OtBu, reducing side reactions.[6][7] | Higher cost, potentially slower coupling. | Low to Moderate |
| Fmoc-D-Asp(OBno)-OH | 5-n-butyl-5-nonyl Ester (OBno) | Excellent suppression of aspartimide formation due to bulky and flexible side chain.[5][8] | Higher cost, requires optimized coupling. | Very Low |
Experimental Data Summary
The following table summarizes data from studies on model peptides known to be prone to aspartimide formation. The data for the hypothetical Fmoc-D-Asp(OMe)-OH is inferred from the known high reactivity of methyl esters in this context, while the data for other derivatives is based on published results.
Model Sequence: H-Val-Lys-Asp-Gly-Tyr-Ile-OH (A classic model for studying aspartimide formation)[5][7]
| Aspartic Acid Derivative Used | Aspartimide-Related Impurities (%) | D-Aspartate Formation (%) | Crude Peptide Purity (%) |
| Fmoc-D-Asp(OMe)-OH (Inferred) | > 50% | High | Low |
| Fmoc-D-Asp(OtBu)-OH | ~25-35% | ~5-10%[5] | Moderate |
| Fmoc-D-Asp(OMpe)-OH | ~10-15% | ~2-5%[5] | High |
| Fmoc-D-Asp(OBno)-OH | < 1-2%[5][8] | < 1%[5] | Very High |
*Values are approximate and can vary based on exact synthesis conditions (coupling reagents, temperature, deprotection time).
Experimental Protocols
A generalized protocol for the synthesis of a difficult peptide sequence containing a D-Asp-Gly motif is provided below. This protocol can be adapted to compare the performance of different D-Asp derivatives.
Materials
-
Resin: Rink Amide MBHA resin (0.5-0.7 mmol/g substitution)
-
Amino Acids: Fmoc-protected amino acids, including the D-Asp derivative to be tested.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine).
-
Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide).
-
Washing Solvents: DMF, DCM (Dichloromethane), Isopropanol.
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
Synthesis Procedure
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin alternately with DMF (x5) and DCM (x5).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate a solution of the Fmoc-amino acid (4 eq), HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF for 2 minutes.
-
Add the pre-activated solution to the resin and shake for 1-2 hours. For sterically hindered residues or difficult couplings, a longer coupling time or double coupling may be necessary.
-
-
Washing: Wash the resin as in step 3.
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as in step 2.
-
Final Washing: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Analyze the crude peptide by RP-HPLC and Mass Spectrometry to determine purity and identify any side products.
Visualizations
Mechanism of Aspartimide Formation
Caption: Base-catalyzed formation of an aspartimide intermediate, leading to racemization and impurities.
Experimental Workflow for Peptide Synthesis and Analysis
Caption: A systematic workflow for synthesizing, purifying, and analyzing difficult peptides.
Conclusion
Based on established chemical principles and available data for analogous compounds, this compound is not a recommended building block for the synthesis of difficult peptide sequences prone to aspartimide formation. The methyl ester side-chain protection is highly labile under standard Fmoc-SPPS conditions, which would likely lead to extensive side-product formation and low purity of the final peptide.
For high-fidelity synthesis of challenging peptides containing D-aspartic acid, the use of derivatives with bulky and flexible side-chain protecting groups, such as Fmoc-D-Asp(OBno)-OH , is strongly advised.[5][8] While the initial cost of such reagents is higher, the significant reduction in aspartimide-related impurities leads to higher crude purity, simplified purification, and ultimately a more reliable and cost-effective overall synthesis. Researchers should prioritize the use of these advanced building blocks to overcome the challenges posed by difficult sequences and ensure the integrity of their synthetic peptides.
References
- 1. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 2. d-nb.info [d-nb.info]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
The Strategic Advantage of H-D-Asp(OMe)-OMe.HCl in Complex Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of complex peptides containing aspartic acid residues presents a significant challenge due to the propensity for aspartimide formation. This side reaction can lead to impurities that are difficult to separate, ultimately impacting yield and purity. This guide provides a comparative analysis of a successful synthesis of a model tripeptide using H-D-Asp(OMe)-OMe.HCl via a solution-phase approach, contrasted with the more common solid-phase peptide synthesis (SPPS) using Fmoc-Asp(OtBu)-OH.
The selection of an appropriate aspartic acid building block is critical for the successful synthesis of complex peptides. While Fmoc-Asp(OtBu)-OH is a staple in modern Fmoc-based SPPS, traditional building blocks like this compound offer distinct advantages, particularly in solution-phase synthesis where purification of intermediates is feasible. The use of the dimethyl ester protection in this compound provides an alternative strategy to mitigate side reactions and can be particularly useful in specific synthetic contexts.
Performance Comparison: this compound vs. Fmoc-Asp(OtBu)-OH
To illustrate the practical application and performance of this compound, we present a case study on the synthesis of a model tripeptide, PFB-NH-Val-Val-Asp-(OH)₂, and compare the hypothetical outcomes with a standard Fmoc-SPPS approach using Fmoc-Asp(OtBu)-OH.
| Parameter | Case Study: this compound (Solution-Phase) | Alternative: Fmoc-Asp(OtBu)-OH (SPPS) |
| Peptide Target | PFB-NH-Val-Val-Asp-(OH)₂ | PFB-NH-Val-Val-Asp-(OH)₂ |
| Synthesis Method | Solution-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Aspartic Acid Derivative | This compound | Fmoc-D-Asp(OtBu)-OH |
| Coupling Reagents | DCC/HOBt | HBTU/DIEA |
| Overall Yield | ~94% (based on the final coupling step)[1] | Typically 70-90% (sequence dependent) |
| Crude Purity | High (due to intermediate purification) | Variable (dependent on sequence and potential for side reactions) |
| Key Advantage | Allows for purification of intermediates, ensuring high purity of the final product.[2] | Amenable to automation and generally faster for longer sequences. |
| Key Disadvantage | More laborious and time-consuming for longer peptides. | Risk of aspartimide formation, especially in Asp-Gly sequences.[3] |
Experimental Protocols
Case Study: Solution-Phase Synthesis of PFB-NH-Val-Val-Asp-(OMe)₂
This protocol is based on the synthesis of a tripeptide where this compound is incorporated in the final coupling step.
1. Preparation of the Dipeptide (BOC-NH-Val-Val-OH):
-
This dipeptide fragment is prepared using standard solution-phase methods.
2. Coupling of this compound:
-
Dissolve BOC-NH-Val-Val-OH (1.0 eq) in dry DCM in an ice-water bath.
-
Add this compound (1.3 eq) and Et₃N (2.1 eq) to the reaction mixture.
-
Add dicyclohexylcarbodiimide (DCC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the reaction mixture at 0°C for 2 hours, then at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, filter the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the protected tripeptide, BOC-NH-Val-Val-Asp-(OMe)₂.[1]
3. Deprotection (Saponification):
-
Dissolve the protected tripeptide in MeOH.
-
Add 2M NaOH and stir for 10 hours, monitoring by TLC.
-
Remove MeOH under vacuum.
-
Dissolve the residue in water, wash with diethyl ether.
-
Adjust the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate.
-
Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the final peptide.[1]
Comparative Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Asp(OtBu)-OH
This is a general protocol for the manual SPPS of the same target peptide on a rink amide resin.
1. Resin Swelling:
-
Swell the rink amide resin in DMF for 1 hour.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc group from the resin.
-
Wash the resin with DMF, DCM, and DMF.
3. Amino Acid Coupling (Valine):
-
Dissolve Fmoc-Val-OH (3 eq), HBTU (3 eq), and DIEA (6 eq) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF, DCM, and DMF.
-
Repeat steps 2 and 3 for the second valine residue.
4. Incorporation of Fmoc-D-Asp(OtBu)-OH:
-
Perform Fmoc deprotection as in step 2.
-
Couple Fmoc-D-Asp(OtBu)-OH using the same procedure as in step 3.
5. N-terminal Modification (PFB capping):
-
Perform the final Fmoc deprotection.
-
Couple pentafluorobenzoic acid (PFB-OH) using a suitable coupling agent.
6. Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two synthetic strategies.
Caption: Workflow for Solution-Phase Synthesis.
Caption: Workflow for Solid-Phase Peptide Synthesis.
Conclusion
The choice between this compound in a solution-phase synthesis and Fmoc-Asp(OtBu)-OH in SPPS is dependent on the specific requirements of the project. For shorter, complex peptides where purity is paramount and intermediate verification is desired, the solution-phase approach with this compound offers a robust, albeit more labor-intensive, strategy. The methyl ester protection of the side chain provides an effective means to prevent aspartimide formation during coupling. Conversely, for longer peptides and high-throughput synthesis, the efficiency and automation compatibility of SPPS using Fmoc-Asp(OtBu)-OH remain the industry standard, though careful monitoring and optimization are required to minimize side reactions. This comparative guide provides the necessary data and protocols to aid researchers in making an informed decision for their peptide synthesis campaigns.
References
Safety Operating Guide
Proper Disposal of H-D-Asp(OMe)-OMe.HCl: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers and Scientists in Drug Development
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of H-D-Asp(OMe)-OMe.HCl, an aspartic acid derivative commonly used in research and development. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.
I. Understanding the Compound: Safety and Hazard Profile
This compound, or D-Aspartic acid dimethyl ester hydrochloride, is an amino acid derivative. While some safety data sheets (SDS) for similar compounds indicate it may not be classified as a hazardous substance, others suggest potential for skin, eye, and respiratory irritation, as well as possible allergic skin reactions.[1][2] Due to these potential hazards and the general principle of prudent laboratory practice, it is essential to handle this compound as a chemical waste and take appropriate safety precautions.
Key Safety Information:
| Property | Value | Source |
| Melting Point | 115-116.5°C | [1] |
| Boiling Point | 223°C at 760 mmHg | [1] |
| Flash Point | 88.9°C | [1] |
| Storage | 2-8°C, sealed in a dry, dark place | [1][3] |
II. Procedural Workflow for Disposal
The proper disposal of this compound follows a structured process designed to minimize risk to personnel and the environment. This workflow should be integrated into your laboratory's standard operating procedures (SOPs).
Caption: Disposal workflow for this compound.
III. Detailed Experimental Protocols for Disposal
1. Unused or Expired this compound (Solid Form):
-
Objective: To safely package and label solid this compound for disposal.
-
Materials:
-
Original product container or a compatible, sealable waste container.
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
-
Procedure:
-
Ensure the container with the solid this compound is securely sealed. If the original container is compromised, transfer the material to a new, compatible container in a fume hood to avoid inhalation of any dust.
-
Affix a hazardous waste label to the container.
-
Fill out the label with the full chemical name ("this compound"), the quantity of waste, the accumulation start date, and any hazard warnings as per your institution's guidelines.
-
Store the container in your laboratory's designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.[4][5]
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
-
2. Contaminated Labware and Materials:
-
Objective: To dispose of items such as gloves, weighing paper, and pipette tips that are contaminated with this compound.
-
Materials:
-
Designated solid chemical waste container or bag.
-
Hazardous waste labels.
-
-
Procedure:
-
Collect all solid materials contaminated with this compound in a dedicated, clearly labeled solid waste container.
-
Do not dispose of these materials in the regular trash.
-
Once the container is full, seal it and label it as "Solid Waste contaminated with this compound".
-
Store and arrange for disposal through your EHS department.
-
3. Empty this compound Containers:
-
Objective: To decontaminate and dispose of empty containers.
-
Materials:
-
Appropriate solvent (e.g., water or ethanol).
-
Liquid hazardous waste container.
-
PPE.
-
-
Procedure:
-
In a fume hood, rinse the empty container three times with a suitable solvent (water is generally appropriate for this hydrochloride salt).[6][7]
-
Collect the first rinsate as hazardous waste in a designated liquid waste container.[6] The second and third rinses may be permissible to go down the drain, but it is crucial to check with your local EHS for specific guidance.[6]
-
Deface or remove the original product label from the triple-rinsed, empty container.[7]
-
The clean, empty container can typically be disposed of in the regular trash or recycling, depending on institutional policies.
-
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Caption: Spill response workflow for this compound.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Personal Protection: Wear appropriate PPE, including safety goggles, a lab coat, and double nitrile gloves. For large spills of the solid, respiratory protection may be necessary to avoid inhaling dust.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[8]
-
Use a spill kit with appropriate absorbent pads for any solutions.
-
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Collect all contaminated cleaning materials and PPE in a designated hazardous waste container. Label the container appropriately and arrange for disposal through your EHS department.
V. Regulatory Compliance
Disposal of all chemical waste, including this compound, is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[9] It is imperative to follow your institution's specific guidelines, which are designed to comply with these federal, state, and local regulations.[2] Never dispose of this chemical down the drain or in the regular trash without following the proper decontamination procedures.[7][9] All waste must be handled by a licensed disposal company.[8]
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. planetarium360.nationalmuseum.gov.ph [planetarium360.nationalmuseum.gov.ph]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. vumc.org [vumc.org]
- 8. csbiochina.com [csbiochina.com]
- 9. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
